6-Nitroquipazine
Description
Properties
IUPAC Name |
6-nitro-2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDBEAVVGFNWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044001 | |
| Record name | 6-Nitroquipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77372-73-7 | |
| Record name | 6-Nitroquipazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77372-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitroquipazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitroquipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DU-24565 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28M0X094BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Nitroquipazine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitroquipazine is a potent and highly selective serotonin reuptake inhibitor (SSRI) that has been instrumental in the study of the serotonergic system. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its primary pharmacological target, binding affinities, and the downstream signaling consequences of its action. This guide also includes detailed experimental methodologies for key assays and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: Potent and Selective Inhibition of the Serotonin Transporter (SERT)
The primary mechanism of action of this compound is the potent and selective inhibition of the serotonin transporter (SERT), a member of the solute carrier family 6 (SLC6A4).[1] SERT is a presynaptic membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. This process is crucial for terminating serotonergic neurotransmission and maintaining synaptic homeostasis.
By binding to SERT, this compound competitively inhibits the reuptake of serotonin.[2] This blockade leads to an increased concentration and prolonged residence time of serotonin in the synaptic cleft, thereby enhancing and prolonging the activation of postsynaptic serotonin receptors.
Quantitative Pharmacological Data
The high affinity of this compound for the serotonin transporter has been quantified in numerous studies using radioligand binding assays. The data consistently demonstrates its sub-nanomolar potency.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki | 0.17 nM | Rat cortical synaptic membranes | [3H]citalopram | [3] |
| Kd | 93.0 ± 2.23 pM | Rat brain membranes | [3H]this compound | [2] |
| Bmax | 831.7 ± 18.7 fmol/mg protein | Rat brain membranes | [3H]this compound | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for SERT Affinity
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of this compound for the serotonin transporter using rat cortical membranes and a radiolabeled ligand such as [3H]citalopram or [3H]paroxetine.[3][6][7]
3.1.1. Membrane Preparation
-
Tissue Homogenization: Rat cerebral cortices are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Pelleting Membranes: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.
-
Final Preparation: The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
3.1.2. Binding Assay
-
Incubation Mixture: In assay tubes, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]citalopram) and varying concentrations of this compound.
-
Total and Non-specific Binding:
-
Total Binding: Tubes containing only the membrane preparation and the radioligand.
-
Non-specific Binding: Tubes containing the membrane preparation, the radioligand, and a high concentration of a known SERT inhibitor (e.g., fluoxetine) to saturate all specific binding sites.
-
-
Incubation: The tubes are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are rapidly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
3.1.3. Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Validation of SERT Binding using Lesion Studies
To confirm that the binding of a radiolabeled form of this compound is indeed to the serotonin transporter on serotonergic neurons, lesion studies can be performed.[2]
-
Neurotoxin Administration: A selective serotonin neurotoxin, such as p-chloroamphetamine (PCA), is administered to a group of animals. PCA causes a significant depletion of serotonergic neurons.
-
Tissue Preparation: After a sufficient time for the lesion to develop (e.g., 10 days), brain tissue from both the lesioned and control animals is prepared as described in the radioligand binding assay protocol.
-
Binding Assay: A saturation binding assay is performed on the membrane preparations using radiolabeled this compound.
-
Comparison: The density of binding sites (Bmax) in the lesioned animals is compared to that in the control animals. A significant reduction in Bmax in the lesioned animals confirms that the binding is predominantly to the serotonin transporters on serotonergic neurons.
Downstream Signaling Pathways
The inhibition of serotonin reuptake by this compound leads to an accumulation of serotonin in the synaptic cleft. This elevated serotonin concentration results in enhanced activation of a variety of presynaptic and postsynaptic serotonin receptors. The downstream signaling cascades are dependent on the specific subtypes of serotonin receptors that are activated and their coupling to intracellular G-proteins.
-
5-HT1 Receptor Family (e.g., 5-HT1A): These receptors are typically coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
5-HT2 Receptor Family (e.g., 5-HT2A): These receptors are primarily coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC).
The long-term therapeutic effects of SSRIs are believed to involve adaptive changes in the serotonergic system, including alterations in receptor sensitivity and the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF). While direct studies on the downstream signaling of this compound are limited, the general principles of SSRI action are applicable.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Primary mechanism of this compound at the synapse.
Caption: Workflow for a typical radioligand binding assay.
Caption: Downstream signaling pathways affected by SERT inhibition.
Conclusion
This compound is a cornerstone pharmacological tool for investigating the serotonin system due to its high potency and selectivity as a serotonin reuptake inhibitor. Its mechanism of action is centered on the direct inhibition of the serotonin transporter, leading to an increase in synaptic serotonin levels and subsequent modulation of postsynaptic receptor signaling. The quantitative data and experimental methodologies presented in this guide provide a robust framework for researchers and drug development professionals to understand and further investigate the intricate role of serotonergic neurotransmission in health and disease. The high affinity and selectivity of this compound and its analogs also underscore their potential for the development of novel therapeutic agents and in vivo imaging ligands for the serotonin transporter.[8][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. High-affinity [3H]this compound binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [125I]5-iodo-6-nitroquipazine: a potent and selective ligand for the 5-hydroxytryptamine uptake complex. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [125I]5-iodo-6-nitroquipazine: a potent and selective ligand for the 5-hydroxytryptamine uptake complex. II. In vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding potency of this compound analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Syntheses and binding affinities of this compound analogues for serotonin transporter: Part 3. A potential 5-HT transporter imaging agent, 3-(3-[18F]fluoropropyl)-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6-Nitroquipazine: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitroquipazine, a potent and selective serotonin reuptake inhibitor (SSRI), has been a valuable tool in neuroscience research for decades. This technical guide provides an in-depth overview of its discovery, a detailed history of its synthesis including early non-selective methods and the development of a highly efficient regioselective route, and a comprehensive analysis of its pharmacological profile. Quantitative binding affinity data for monoamine transporters are presented, alongside detailed experimental protocols for its synthesis and key assays. Furthermore, this guide includes visualizations of its synthetic pathway, mechanism of action, and relevant experimental workflows to facilitate a deeper understanding of this important research compound.
Discovery and History
This compound, with the developmental code name DU-24,565, emerged in the early 1980s as a significant advancement in the study of the serotonergic system.[1] Researchers identified it as a quipazine derivative with exceptionally high potency and selectivity as an inhibitor of the serotonin transporter (SERT).[2] This discovery provided the scientific community with a powerful new tool to investigate the role of serotonin in the brain and the mechanisms underlying the action of antidepressant medications.
The initial synthesis of this compound was described in a patent by Hashimoto and Goromaru. However, this method involved the direct nitration of quipazine, a process that was not regioselective and resulted in a mixture of nitroquipazine isomers, necessitating challenging purification steps. The breakthrough in its synthesis came with the development of a convenient and highly efficient three-step regioselective method starting from hydrocarbostyril, which will be detailed in the synthesis section of this guide.
Synthesis of this compound
The currently accepted and most efficient synthesis of this compound is a three-step regioselective process commencing from the commercially available starting material, hydrocarbostyril. This method offers significant advantages over the earlier non-regioselective nitration of quipazine.
Regioselective Synthesis Workflow
The overall synthetic workflow is depicted below:
References
Technical Guide: 6-Nitroquipazine Binding Affinity for the Serotonin Transporter (SERT)
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-Nitroquipazine's interaction with the serotonin transporter (SERT). It details its binding affinity, the experimental protocols used for its determination, and its mechanism of action.
Introduction
This compound (also known as DU-24565) is a quinoline derivative recognized as a potent and selective inhibitor of the serotonin transporter (SERT)[1][2]. Its high binding affinity makes it a valuable tool in neuropharmacological research for studying the serotonergic system. Understanding the quantitative aspects of its binding, such as the inhibition constant (Ki), is crucial for its application in experimental models and for the development of novel serotonergic agents. This guide summarizes the key binding data and the methodologies employed to ascertain these values.
SERT Binding Affinity of this compound and Analogues
The binding affinity of this compound and its analogues for the serotonin transporter is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is the primary quantitative measure, representing the concentration of the compound required to occupy 50% of the transporters in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity.
Data from various studies are summarized below. These assays commonly utilize rat cortical membranes and involve the displacement of a specific SERT radioligand, such as [³H]citalopram or [³H]paroxetine[3][4][5].
| Compound | Ki Value (nM) | Radioligand Used | Source |
| This compound | 0.17 | [³H]citalopram | [4] |
| 4-Chloro-6-nitroquipazine | 0.03 | [³H]citalopram | [3][4] |
| 3-(3-Fluoropropyl)-6-nitroquipazine | 0.32 | [³H]citalopram | [3][6] |
| 5-Bromo-6-nitroquipazine | ~0.10 | [³H]paroxetine | [5] |
| 5-Iodo-6-nitroquipazine | ~0.14 | [³H]paroxetine | [5] |
| 5-Fluoro-6-nitroquipazine | ~0.19* | [³H]paroxetine | [5] |
Note: Ki values for bromo, iodo, and fluoro analogues were calculated based on the provided equipotent molar ratio (EPMR) of 0.57, 0.83, and 1.1 respectively, relative to this compound's Ki of 0.17 nM[5].
Mechanism of Action: SERT Inhibition
This compound functions as a competitive inhibitor at the serotonin transporter. SERT is a membrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal. By binding to SERT, this compound blocks this reuptake, leading to an increased concentration and prolonged presence of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of this compound's Ki value is achieved through a standardized radioligand competition binding assay. The following protocol is a synthesized representation of methodologies described in the literature[3][4][7].
4.1 Materials and Reagents
-
Tissue Source: Rat cerebral cortex or cell lines (e.g., COS-7, HEK293) transfected with the human SERT gene (hSERT).
-
Radioligand: [³H]citalopram or [³H]paroxetine (a high-affinity SERT ligand).
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer containing NaCl and KCl.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine, paroxetine).
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Quantification Instrument: Liquid scintillation counter.
4.2 Procedure
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford).
-
-
Competition Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and competitor binding.
-
To all tubes, add a fixed concentration of the radioligand (e.g., [³H]citalopram).
-
To the non-specific binding tubes, add a saturating concentration of a non-labeled SERT inhibitor (e.g., 10 µM fluoxetine).
-
To the competitor tubes, add varying concentrations of this compound (typically in a series of log dilutions).
-
Initiate the binding reaction by adding the prepared membrane suspension to all tubes.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
4.3 Data Analysis
-
Calculate Specific Binding: Subtract the DPM from the non-specific binding tubes from all other readings.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for SERT.
-
-
References
- 1. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding potency of this compound analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses and binding affinities of this compound analogues for serotonin transporter: Part 3. A potential 5-HT transporter imaging agent, 3-(3-[18F]fluoropropyl)-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Review of 6-Nitroquipazine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquipazine, with the developmental code name DU-24,565, is a potent and highly selective serotonin reuptake inhibitor (SSRI) that has been a valuable tool in neuroscience research for decades. Its high affinity and selectivity for the serotonin transporter (SERT) have made it a benchmark compound for studying the role of serotonin in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, detailed experimental protocols, and relevant signaling pathways.
Pharmacodynamics
The primary mechanism of action of this compound is the potent and selective inhibition of the serotonin transporter (SERT). By binding to SERT, it blocks the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration and duration of serotonin in the synapse and enhancing serotonergic neurotransmission.
Binding Affinity and Selectivity
This compound exhibits high affinity for the serotonin transporter. Numerous in vitro studies have characterized its binding properties using radioligand binding assays, typically with [³H]citalopram or [³H]paroxetine in rat brain tissues. The reported inhibition constant (Ki) for this compound at SERT is consistently in the sub-nanomolar to low nanomolar range, highlighting its potency.
| Compound | Transporter | Kᵢ (nM) | Reference |
| This compound | SERT | 0.17 | [1] |
| 4-chloro-6-nitroquipazine | SERT | 0.03 | [1] |
| 3-fluoropropyl-6-nitroquipazine | SERT | 0.32 | [2] |
| Quipazine | SERT | 30 |
Table 1: In Vitro Binding Affinities (Kᵢ) of this compound and Related Compounds for the Serotonin Transporter (SERT). Data were obtained from competitive binding assays using rat cortical membranes.
Downstream Signaling Pathways
The inhibition of serotonin reuptake by this compound initiates a cascade of downstream signaling events. While direct studies on the specific signaling pathways modulated by this compound are limited, the known consequences of SERT inhibition by SSRIs involve the modulation of intracellular second messengers and transcription factors. A key pathway implicated is the cyclic adenosine monophosphate (cAMP) signaling cascade.
Prolonged elevation of synaptic serotonin levels by SSRIs can lead to adaptive changes in serotonin receptor sensitivity and downstream signaling. This includes the modulation of adenylyl cyclase activity, which in turn affects the levels of cAMP. cAMP activates protein kinase A (PKA), which can then phosphorylate various intracellular proteins, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and regulates the transcription of genes involved in neuroplasticity and neuronal survival.
Pharmacokinetics
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species, are not extensively reported in the publicly available literature. General principles of drug metabolism suggest that as a lipophilic molecule, this compound is likely metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, followed by excretion of its metabolites. Further studies are required to fully characterize its pharmacokinetic profile.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for SERT Affinity
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the serotonin transporter using [³H]citalopram and rat cortical membranes.
Materials:
-
Rat cerebral cortex tissue
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
[³H]citalopram (specific activity ~80 Ci/mmol)
-
This compound
-
Fluoxetine (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh Homogenization Buffer and centrifuge again.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: 50 µL of [³H]citalopram (final concentration ~1 nM), 50 µL of Assay Buffer, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]citalopram, 50 µL of 10 µM fluoxetine, and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]citalopram, 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 150 µL of membrane preparation.
-
-
-
Incubation: Incubate the plate at room temperature (~22°C) for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition binding curve using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Serotonin Uptake Assay in Rat Brain Synaptosomes
This protocol outlines a method to measure the functional inhibition of serotonin uptake by this compound in rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum or cortex)
-
Sucrose Buffer: 0.32 M sucrose, 10 mM Tris-HCl, pH 7.4
-
Krebs-Ringer Bicarbonate Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.7 mM glucose, saturated with 95% O₂/5% CO₂
-
[³H]Serotonin (specific activity ~20-30 Ci/mmol)
-
This compound
-
Paroxetine (for non-specific uptake determination)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in 10 volumes of ice-cold Sucrose Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in KRB to a protein concentration of ~1-2 mg/mL.
-
-
Uptake Assay:
-
Pre-incubate 50 µL of the synaptosomal suspension with 50 µL of KRB containing varying concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding 100 µL of KRB containing [³H]Serotonin (final concentration ~10 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by adding 3 mL of ice-cold KRB and rapid filtration through glass fiber filters.
-
Wash the filters twice with 3 mL of ice-cold KRB.
-
-
Quantification and Analysis:
-
Determine the radioactivity on the filters by liquid scintillation counting.
-
Determine non-specific uptake in the presence of a high concentration of paroxetine (e.g., 10 µM).
-
Calculate specific uptake and determine the IC₅₀ value for this compound.
-
In Vivo Microdialysis
This protocol provides a general framework for using in vivo microdialysis to measure the effect of this compound on extracellular serotonin levels in the brain of a freely moving rat.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex or striatum).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour.
-
Administer this compound (e.g., intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for serotonin content using HPLC-ECD.
-
Quantify the serotonin concentration by comparing the peak heights or areas to those of external standards.
-
-
Data Analysis:
-
Express the post-injection serotonin levels as a percentage of the baseline levels.
-
Conclusion
This compound remains a cornerstone pharmacological tool for the study of the serotonin system. Its high potency and selectivity for the serotonin transporter make it an ideal agent for elucidating the role of serotonin in health and disease. This technical guide provides a foundation for researchers utilizing this compound, offering key quantitative data and detailed experimental protocols. Further research is warranted to fully characterize its pharmacokinetic profile and its specific downstream signaling effects, which will undoubtedly provide deeper insights into the complex pharmacology of serotonergic modulation.
References
- 1. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Nitroquipazine: A Technical Guide to a High-Affinity Selective Serotonin Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitroquipazine, a potent and highly selective serotonin reuptake inhibitor (SSRI), has emerged as a valuable tool in neuroscience research. This technical guide provides an in-depth overview of this compound, focusing on its binding affinity, selectivity for the serotonin transporter (SERT), and the experimental protocols for its characterization. Detailed methodologies for radioligand binding and in vitro serotonin uptake assays are presented, alongside visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action.
Introduction
This compound is a derivative of quipazine that demonstrates significantly enhanced affinity and selectivity for the serotonin transporter (SERT).[1] Its primary mechanism of action involves blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and prolonging its signaling.[2] This property makes this compound a subject of interest in the study of serotonergic neurotransmission and the development of novel therapeutics for mood disorders and other neurological conditions. This document serves as a technical resource, compiling quantitative data, detailed experimental procedures, and visual aids to support further research and development efforts involving this compound.
Quantitative Data: Binding Affinity and Selectivity
The defining characteristic of this compound is its high binding affinity and selectivity for the serotonin transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).
| Compound | Transporter | K_i_ (nM) | Reference |
| This compound | SERT | 0.17 | [3] |
| This compound | NET | >10,000 | [4] |
| This compound | DAT | >10,000 | [4] |
| 4-chloro-6-nitroquipazine | SERT | 0.03 | [3] |
| 3-(3-[¹⁸F]Fluoropropyl)-6-nitroquipazine | SERT | 0.32 | [5] |
| 5-bromo-6-nitroquipazine | SERT | ~0.10 (EPMR = 0.57) | [6] |
| 5-iodo-6-nitroquipazine | SERT | ~0.14 (EPMR = 0.83) | [6] |
K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity. EPMR (Equipotent Molar Ratio): The ratio of the K_i_ of the analog to the K_i_ of the parent compound (this compound).
Studies on radiolabeled analogs of this compound have further substantiated its selectivity, demonstrating that inhibitors of dopamine and norepinephrine uptake are relatively ineffective at displacing its binding.[7]
Experimental Protocols
Radioligand Binding Assay for SERT Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (K_i_) of this compound for the serotonin transporter.
Materials:
-
Rat cortical membrane preparations (or cells expressing human SERT)
-
[³H]Paroxetine or [³H]Citalopram (radioligand)
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle (for total binding).
-
50 µL of a non-selective inhibitor (e.g., 10 µM fluoxetine) for determining non-specific binding.
-
50 µL of [³H]Paroxetine at a concentration near its K_d_ value.
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (22-25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Caption: Workflow for In Vitro Serotonin Uptake Assay.
Signaling Pathways and Mechanism of Action
The primary molecular target of this compound is the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[2] SERT is responsible for the Na⁺/Cl⁻-dependent reuptake of serotonin from the synaptic cleft.[8][9]
Caption: Simplified SERT Transport Cycle.
Conclusion
This compound is a highly potent and selective serotonin reuptake inhibitor, making it an invaluable research tool for elucidating the role of the serotonergic system in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies. The visualization of the relevant signaling pathways and experimental workflows further aids in the conceptual understanding of its mechanism of action and experimental application. Continued investigation into this compound and its analogs holds promise for advancing our understanding of serotonergic pharmacology and the development of next-generation therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 3. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and binding affinities of this compound analogues for serotonin transporter: Part 3. A potential 5-HT transporter imaging agent, 3-(3-[18F]fluoropropyl)-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding potency of this compound analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 9. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Nitro Group in 6-Nitroquipazine's Potent Serotonin Transporter Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquipazine, a derivative of the serotonergic agent quipazine, stands out as a potent and highly selective serotonin reuptake inhibitor (SSRI). Its remarkable affinity for the serotonin transporter (SERT) has made it a valuable tool in neuroscience research for probing the intricacies of the serotonergic system. Central to its potent activity is the presence of a nitro group at the 6th position of the quinoline ring. This in-depth technical guide elucidates the critical role of this nitro moiety in the pharmacological activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways.
The Nitro Group: A Key Determinant of High Affinity
The introduction of a nitro group at the 6-position of the quipazine scaffold dramatically enhances its binding affinity for the serotonin transporter. This is evident from structure-activity relationship (SAR) studies comparing quipazine and its nitrated analog. The electron-withdrawing nature of the nitro group is believed to play a crucial role in the molecule's interaction with the SERT binding pocket.
Molecular Interactions of the Nitro Group
While the precise crystallographic structure of this compound bound to SERT is not available, computational and SAR studies suggest the importance of specific molecular interactions. The nitro group, with its strong electron-withdrawing properties, can participate in favorable electrostatic and polar interactions with amino acid residues within the SERT binding site. One plausible mechanism is the formation of a "π-hole" interaction, where the electropositive region on the nitrogen atom of the nitro group interacts favorably with electron-rich areas of the protein, such as the lone pairs of oxygen or sulfur atoms on amino acid side chains.[1]
Quantitative Analysis of Binding Affinity
The affinity of this compound and its analogs for the serotonin transporter is typically quantified by determining their inhibition constant (Ki) in radioligand binding assays. These assays measure the ability of the compound to displace a known high-affinity radiolabeled ligand, such as [3H]citalopram or [3H]paroxetine, from the SERT. A lower Ki value indicates a higher binding affinity.
| Compound | Substitution | SERT Binding Affinity (Ki, nM) | Reference |
| This compound | 6-NO2 | 0.17 | [2] |
| 4-Chloro-6-nitroquipazine | 4-Cl, 6-NO2 | 0.03 | [2] |
| 3-(3-Fluoropropyl)-6-nitroquipazine | 3-(CH2)3F, 6-NO2 | 0.32 | [3] |
| 3-Alkyl-4-halo-6-nitroquipazine (3b) | 3-Alkyl, 4-Halo, 6-NO2 | 2.70 ± 0.32 | [4] |
| 3-Alkyl-4-halo-6-nitroquipazine (4d) | 3-Alkyl, 4-Halo, 6-NO2 | 2.23 ± 0.46 | [4] |
| Quipazine | Unsubstituted | ~30 | [5] |
| 5-Bromo-6-nitroquipazine | 5-Br, 6-NO2 | EPMR = 0.57 | [6] |
| 5-Fluoro-6-nitroquipazine | 5-F, 6-NO2 | EPMR = 1.1 | [6] |
| 5-Iodo-6-nitroquipazine | 5-I, 6-NO2 | EPMR = 0.83* | [6] |
*Equipotent Molar Ratio (EPMR) = Ki (analogue) / Ki (this compound). An EPMR < 1 indicates higher affinity than this compound.
Selectivity Profile
This compound exhibits high selectivity for the serotonin transporter over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). This selectivity is crucial for its utility as a specific pharmacological tool.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | SERT/NET Selectivity | Reference |
| This compound | 0.17 | >10,000 | >10,000 | >58,800 | >58,800 | [2][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Displacement Assay ([3H]Citalopram)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the serotonin transporter in rat brain membranes.
1. Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a protein concentration of approximately 0.5-1.0 mg/mL.[8]
2. Binding Assay:
-
In a 96-well plate, set up the following reactions in a final volume of 250 µL:
-
Total Binding: 50 µL of [3H]citalopram (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]citalopram, 50 µL of a high concentration of a competing SSRI (e.g., 10 µM fluoxetine), and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of [3H]citalopram, 50 µL of varying concentrations of the test compound (e.g., this compound), and 150 µL of membrane preparation.
-
-
Incubate the plate at room temperature (20-25°C) for 60-90 minutes.[8]
3. Harvesting and Data Analysis:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the competition binding data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
Serotonin Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the reuptake of serotonin into synaptosomes.
1. Synaptosome Preparation:
-
Homogenize rat brain tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer: 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH2PO4, 1.40 mM MgSO4, 2.50 mM CaCl2, 26.0 mM NaHCO3, 10.0 mM glucose, saturated with 95% O2/5% CO2, pH 7.4).[10]
2. Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding [3H]serotonin (final concentration ~10-20 nM).
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C, which should be within the linear range of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.[8]
3. Data Analysis:
-
Lyse the synaptosomes on the filters and measure the radioactivity using a liquid scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a potent SERT inhibitor (e.g., 10 µM fluoxetine).
-
Calculate the specific uptake and determine the IC50 value for the inhibition of serotonin uptake.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is the inhibition of the serotonin transporter (SERT). This leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing and prolonging serotonergic neurotransmission. The elevated synaptic serotonin then acts on various presynaptic and postsynaptic serotonin receptors, triggering downstream signaling cascades.
The diagram above illustrates the mechanism of action of this compound. By inhibiting SERT on the presynaptic neuron, it increases the concentration of serotonin in the synaptic cleft. This leads to enhanced activation of postsynaptic serotonin receptors, such as the 5-HT2A receptor, which can initiate intracellular signaling cascades involving G-proteins, phospholipase C (PLC), and protein kinase C (PKC), ultimately leading to the phosphorylation of transcription factors like CREB and changes in gene expression related to neuroplasticity.[11][12]
This workflow diagram outlines the key steps involved in performing in vitro binding and uptake assays to characterize the activity of compounds like this compound. The process begins with the preparation of brain tissue to isolate synaptosomes or cell membranes, followed by the assay itself, and concludes with data analysis to determine key parameters such as IC50 and Ki.
Metabolism of the Nitro Group
The metabolic fate of nitroaromatic compounds is an important consideration in drug development. In vivo, the nitro group can undergo reduction to form nitroso, hydroxylamino, and ultimately amino metabolites.[8] This biotransformation is often mediated by nitroreductase enzymes found in the liver and gut microbiota. While specific metabolism studies on this compound are limited, a study on its analog, [125I]5-iodo-6-nitroquipazine, indicated that the parent compound remains largely unmetabolized in the rat brain.[13] This suggests that this compound may have good metabolic stability within the central nervous system.
Conclusion
The 6-nitro group is an indispensable feature for the high-affinity and selective binding of this compound to the serotonin transporter. Its strong electron-withdrawing nature likely facilitates critical molecular interactions within the SERT binding pocket, leading to potent inhibition of serotonin reuptake. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a comprehensive resource for researchers utilizing this compound as a pharmacological tool and for those engaged in the design of novel serotonergic agents. Further investigation into the precise binding mode of the nitro group and the full metabolic profile of this compound will continue to advance our understanding of its pharmacology and inform the development of future therapeutics.
References
- 1. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and binding affinities of this compound analogues for serotonin transporter: Part 3. A potential 5-HT transporter imaging agent, 3-(3-[18F]fluoropropyl)-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding potency of this compound analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. courses.edx.org [courses.edx.org]
- 10. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [125I]5-iodo-6-nitroquipazine: a potent and selective ligand for the 5-hydroxytryptamine uptake complex. II. In vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Structural and Functional Analysis of 6-Nitroquipazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitroquipazine is a potent and selective serotonin reuptake inhibitor (SSRI) that has been instrumental in the study of the serotonin transporter (SERT). This technical guide provides an in-depth analysis of its structural characteristics, functional pharmacology, and the experimental methodologies used for its evaluation. Key quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction
This compound, with the developmental code name DU-24,565, is a derivative of quipazine characterized by a nitro group at the 6-position of the quinoline ring. This structural modification confers high affinity and selectivity for the serotonin transporter (SERT).[1][2] As a result, this compound has been widely utilized as a research tool to investigate the mechanisms of serotonin reuptake and to characterize the binding of other ligands to SERT.[3][4] This guide will delve into the key structural features, synthesis, pharmacological actions, and analytical methods associated with this important molecule.
Chemical Structure and Synthesis
Chemical Name: 6-nitro-2-(piperazin-1-yl)quinoline Molecular Formula: C₁₃H₁₄N₄O₂ Molar Mass: 258.281 g·mol⁻¹
A convenient and regioselective synthesis of this compound has been developed starting from hydrocarbostyril. This multi-step process involves nitration, chlorination followed by aromatization, and finally, an aromatic substitution reaction.[5][6]
A reported efficient synthesis of this compound involves a three-step process starting from hydrocarbostyril.[5] The key steps are:
-
Nitration: Hydrocarbostyril is nitrated to introduce the nitro group at the 6-position.
-
Chlorination and Aromatization: The resulting 6-nitrohydrocarbostyril is treated with phosphorus oxychloride and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 2-chloro-6-nitroquinoline.[5]
-
Aromatic Nucleophilic Substitution: The 2-chloro-6-nitroquinoline undergoes a nucleophilic substitution reaction with 1-piperazinecarboxaldehyde, followed by deprotection with sulfuric acid to yield this compound.[5]
Functional Pharmacology: Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT).[1][2][3] This action blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic neurotransmission.
The high affinity of this compound for SERT has been demonstrated in numerous studies, with a reported Ki value of approximately 0.17 nM.[7][8] Its selectivity for SERT over other monoamine transporters (e.g., for norepinephrine and dopamine) is a key feature of its pharmacological profile.
Beyond its primary action as a SERT inhibitor, this compound has also been found to inhibit melanogenesis in vitro, suggesting potential applications in skin whitening.[1][2]
Quantitative Pharmacological Data
The following tables summarize the binding affinities of this compound and its analogs for the serotonin transporter.
Table 1: Binding Affinity of this compound for the Serotonin Transporter
| Compound | Kᵢ (nM) | Radioligand | Tissue Source | Reference |
| This compound | 0.17 | [³H]citalopram | Rat cortical synaptic membranes | [7] |
| This compound | 0.17 | Not Specified | Not Specified | [8] |
Table 2: Binding Affinities of this compound Analogs for the Serotonin Transporter
| Compound | Kᵢ (nM) | Reference |
| 4-chloro-6-nitroquipazine | 0.03 | [7] |
| 3-fluoropropyl-6-nitroquipazine | 0.32 | [9] |
| 3-alkyl-4-halo-6-nitroquipazine (3b) | 2.70 ± 0.32 | [9] |
| 3-alkyl-4-halo-6-nitroquipazine (4d) | 2.23 ± 0.46 | [9] |
| 5-bromo-6-nitroquipazine | EPMR of 0.57 | [10] |
| 5-fluoro-6-nitroquipazine | EPMR of 1.1 | [10] |
| 5-iodo-6-nitroquipazine | EPMR of 0.83* | [10] |
| 2'-methyl-6-nitroquipazine | More potent than 3'-methyl counterpart | [11] |
*Equipotent Molar Ratio (EPMR) is the ratio of the Kᵢ of the analog to the Kᵢ of this compound.
Experimental Protocols
Radioligand Binding Assay for SERT Affinity
This protocol describes a competitive inhibition assay to determine the binding affinity of test compounds for the serotonin transporter using [³H]citalopram.
Materials:
-
Rat cortical synaptic membranes
-
[³H]citalopram (radioligand)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation.
-
Assay Setup: In assay tubes, combine the membrane preparation, varying concentrations of the test compound (or vehicle for total binding), and a fixed concentration of [³H]citalopram. For non-specific binding, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells expressing SERT.
Materials:
-
HEK-293 cells expressing human recombinant serotonin transporter (or other suitable cell line like JAR cells).[12][13]
-
[³H]Serotonin
-
Test compound (e.g., this compound)
-
Krebs-Ringer-HEPES (KRH) buffer or modified Tris-HEPES buffer pH 7.1.[12][13]
-
Cell culture plates
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Plate the SERT-expressing cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a specified time (e.g., 20 minutes at 25°C).[13]
-
Uptake Initiation: Add a fixed concentration of [³H]Serotonin (e.g., 65 nM) to initiate the uptake and incubate for a short period (e.g., 15 minutes).[13]
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the amount of [³H]Serotonin taken up using a liquid scintillation counter.
-
Data Analysis: Determine the percentage inhibition of serotonin uptake at each concentration of the test compound and calculate the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: Mechanism of SERT inhibition by this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Logical Relationship: Structure-Activity
Caption: Structure-Activity Relationship of this compound.
In Vivo Studies and Applications
In vivo studies in rats have demonstrated that radiolabeled analogs of this compound, such as [¹²⁵I]5-iodo-6-nitroquipazine, can effectively penetrate the blood-brain barrier and specifically label serotonin uptake sites.[14] The distribution of these radioligands in the brain correlates well with the known density of serotonin terminals.[14] Furthermore, the binding of these radioligands can be blocked by other serotonin uptake inhibitors like paroxetine and fluoxetine, but not by non-serotonergic uptake blockers, confirming their specificity in a living system.[14] These findings highlight the utility of this compound derivatives as powerful tools for in vivo imaging studies of the serotonin transporter system, for instance, using single photon emission computed tomography (SPECT).[14]
Conclusion
This compound remains a cornerstone pharmacological tool for the study of the serotonin transporter. Its well-defined structure, potent and selective inhibitory activity, and the availability of detailed analytical methods make it an invaluable asset for researchers in neuroscience and drug development. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of this compound in elucidating the complexities of serotonergic neurotransmission and in the discovery of novel therapeutic agents.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding potency of this compound analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. [125I]5-iodo-6-nitroquipazine: a potent and selective ligand for the 5-hydroxytryptamine uptake complex. II. In vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Early In-Vitro Effects of 6-Nitroquipazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquipazine, a derivative of quipazine, emerged in early pharmacological research as a potent and selective inhibitor of the serotonin transporter (SERT).[1][2] Its high affinity for SERT made it a valuable tool for studying the serotonergic system and a lead compound in the development of serotonin reuptake inhibitors (SRIs). This technical guide provides a comprehensive overview of the foundational in-vitro studies that characterized the initial pharmacological profile of this compound. The document will delve into its binding affinity, selectivity for monoamine transporters, and the experimental methodologies employed in these seminal investigations.
Core Mechanism of Action: Serotonin Transporter Inhibition
Early in-vitro studies consistently demonstrated that this compound's primary mechanism of action is the potent inhibition of the serotonin transporter (SERT). This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The high affinity of this compound for SERT was established through competitive radioligand binding assays, where it effectively displaced radiolabeled ligands specifically binding to the transporter.
Data Presentation: Quantitative Analysis of In-Vitro Affinity
The following tables summarize the quantitative data from early in-vitro studies on this compound and its analogs, focusing on their binding affinities for the serotonin transporter.
Table 1: Binding Affinity of this compound and Related Compounds for the Serotonin Transporter (SERT)
| Compound | Radioligand | Tissue Source | Ki (nM) | Reference |
| This compound | [3H]Citalopram | Rat Cortical Membranes | 0.17 | [3] |
| 4-Chloro-6-nitroquipazine | [3H]Citalopram | Rat Cortical Synaptic Membranes | 0.03 | [4] |
| 3-(3-Fluoropropyl)-6-nitroquipazine | Not Specified | Rat Brain Cortical Membranes | 0.32 | [5] |
| 5-Iodo-6-nitroquipazine | [3H]Paroxetine | Rat Cortical Membranes | 0.17 ± 0.06 | [6] |
| 5-Bromo-6-nitroquipazine | [3H]Paroxetine | Rat Brain | EPMR: 0.57 | [7] |
| 5-Fluoro-6-nitroquipazine | [3H]Paroxetine | Rat Brain | EPMR: 1.1 | [7] |
*Equipotent Molar Ratio (Ki of analog / Ki of this compound)
Table 2: Selectivity Profile of this compound for Monoamine Transporters
| Transporter | Compound | Ki (nM) or Inhibition Potency | Reference |
| Serotonin Transporter (SERT) | This compound | 0.17 | [3] |
| Norepinephrine Transporter (NET) | This compound | Relatively ineffective in inhibition | [6] |
| Dopamine Transporter (DAT) | This compound | Relatively ineffective in inhibition | [6] |
Experimental Protocols
The characterization of this compound's in-vitro effects primarily relied on two key experimental techniques: radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assays
These assays were fundamental in determining the binding affinity (Ki) of this compound for the serotonin transporter.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the serotonin transporter in a competitive manner.
Typical Protocol:
-
Membrane Preparation: Rat cortical or whole brain tissues were homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the serotonin transporters.[8][9]
-
Incubation: The prepared membranes were incubated with a specific radioligand for SERT (e.g., [3H]citalopram or [3H]paroxetine) and varying concentrations of this compound.[3][7]
-
Separation of Bound and Free Radioligand: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters were then washed with a cold buffer to remove any non-specifically bound radioactivity.[8]
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
These functional assays confirmed that the binding of this compound to SERT translates into a functional inhibition of serotonin reuptake.
Objective: To measure the ability of this compound to inhibit the uptake of radiolabeled serotonin ([3H]5-HT) into synaptosomes or cells expressing SERT.
Typical Protocol:
-
Synaptosome or Cell Preparation: Synaptosomes (resealed nerve terminals) were prepared from rat brain tissue, or cell lines stably expressing the human serotonin transporter (hSERT) were used.
-
Pre-incubation: The synaptosomes or cells were pre-incubated with varying concentrations of this compound.
-
Uptake Initiation: Radiolabeled serotonin ([3H]5-HT) was added to the mixture to initiate the uptake process.
-
Uptake Termination: After a short incubation period, the uptake was terminated by rapid filtration or by adding a stop solution.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells was measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the serotonin uptake (IC50) was determined.
Mandatory Visualizations
Signaling Pathway of Serotonin Reuptake Inhibition
Caption: Inhibition of the Serotonin Transporter (SERT) by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
Logical Relationship of this compound's Selectivity
Caption: The selective binding profile of this compound.
Downstream Signaling Pathways
Currently, there is a lack of published in-vitro studies from the early research period that specifically investigated the downstream signaling effects of this compound beyond its direct action on the serotonin transporter. As a potent and selective SERT inhibitor, its primary effect is the modulation of serotonergic neurotransmission by increasing synaptic serotonin levels. It is plausible that any observed downstream effects would be a consequence of enhanced activation of various postsynaptic serotonin receptors by the elevated serotonin concentrations. However, direct effects of this compound on second messenger systems, such as cyclic AMP (cAMP) or inositol phosphate pathways, have not been a focus of the initial characterization studies. Further research would be necessary to elucidate any direct or indirect influence of this compound on these intracellular signaling cascades.
Conclusion
The early in-vitro studies of this compound firmly established it as a high-affinity and selective serotonin transporter inhibitor. Through the application of radioligand binding and neurotransmitter uptake assays, researchers were able to quantify its potent interaction with SERT and demonstrate its functional consequence on serotonin reuptake. While its selectivity for SERT over other monoamine transporters was a key finding, the exploration of its effects on downstream signaling pathways remains an area for potential future investigation. This foundational knowledge has been instrumental in the field of neuropharmacology, providing a valuable chemical tool for probing the intricacies of the serotonergic system and guiding the development of therapeutic agents for a variety of neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and binding affinities of this compound analogues for serotonin transporter: Part 3. A potential 5-HT transporter imaging agent, 3-(3-[18F]fluoropropyl)-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [125I]5-iodo-6-nitroquipazine: a potent and selective ligand for the 5-hydroxytryptamine uptake complex. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding potency of this compound analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
No Publicly Available Research Data for Developmental Code Name DU-24,565
Initial comprehensive searches for the developmental code name DU-24,565 have not yielded any publicly available scientific literature, clinical trial data, or other technical information corresponding to this identifier. The search results did not contain any references to a compound or research program with the designation DU-24,565.
This lack of information suggests several possibilities:
-
Incorrect or Outdated Identifier: The code name DU-24,565 may be inaccurate, contain a typographical error, or be an outdated designation that has been superseded by a different identifier.
-
Early-Stage Development: The compound may be in a very early stage of preclinical development, and no information has been disclosed publicly by the sponsoring institution or company.
-
Confidential Research: The research related to DU-24,565 may be proprietary and confidential, with no publications in the public domain.
-
Discontinued Program: The development program for DU-24,565 may have been terminated at an early stage, resulting in a lack of published data.
Without any foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams. Further research would require a correct and publicly disclosed identifier for the compound of interest.
Methodological & Application
Step-by-step 6-Nitroquipazine synthesis protocol
Providing a step-by-step synthesis protocol for chemical compounds is beyond the scope of my capabilities as an AI assistant. The synthesis of chemical compounds, including 6-Nitroquipazine, should only be conducted by trained professionals in a controlled laboratory setting with the appropriate safety measures in place. The chemicals and procedures involved can be hazardous if not handled correctly.
Instead, I can provide you with general information about this compound, its mechanism of action, and its applications in research, based on publicly available scientific literature.
This compound is a chemical compound and a derivative of quipazine. It is primarily known for its activity on the serotonin system in the brain.
Mechanism of Action
This compound is recognized as a potent and selective serotonin reuptake inhibitor (SSRI). It functions by blocking the serotonin transporter (SERT), which is a protein that reabsorbs serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, this compound increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. Its high affinity for the serotonin transporter makes it a valuable tool in neuroscience research for studying the serotonergic system.
Research Applications
Due to its specific action on the serotonin transporter, this compound is utilized as a research tool in pharmacology and neuroscience. It serves as a radioligand, often labeled with tritium ([³H]), to study the density and distribution of serotonin transporters in the brain. This application is crucial for understanding the role of the serotonergic system in various physiological processes and in the pathophysiology of psychiatric disorders such as depression and anxiety.
Below is a conceptual diagram illustrating the role of a serotonin reuptake inhibitor like this compound in a neuron.
Caption: Action of a serotonin reuptake inhibitor.
For detailed experimental protocols and safety data, it is essential to consult peer-reviewed scientific journals and established chemical safety databases. Always adhere to the guidelines and regulations set forth by your institution's environmental health and safety department.
In Vitro Applications of 6-Nitroquipazine: A Detailed Guide for Researchers
Introduction
6-Nitroquipazine, also known as DU-24,565, is a potent and selective serotonin reuptake inhibitor (SSRI) widely utilized in neuroscience research.[1][2] Its high affinity for the serotonin transporter (SERT) makes it an invaluable tool for in vitro studies aimed at characterizing the function and pharmacology of this transporter. This document provides detailed application notes and protocols for the use of this compound in various in vitro assays, targeted at researchers, scientists, and professionals in drug development.
Primary In Vitro Application: Serotonin Transporter (SERT) Inhibition
This compound is predominantly used as a high-affinity ligand for the serotonin transporter. Its primary in vitro applications revolve around its ability to selectively bind to and inhibit SERT, making it a reference compound in studies of serotonin reuptake mechanisms and for the screening of novel SSRIs.
Quantitative Data Summary
The binding affinity of this compound and its analogs for the serotonin transporter has been determined in numerous studies. The inhibition constant (Ki) is a key measure of this affinity, with lower values indicating higher potency.
| Compound | Radioligand | Tissue Source | Ki (nM) | Reference |
| This compound | [3H]citalopram | Rat cortical synaptic membranes | 0.17 | [3] |
| 4-chloro-6-nitroquipazine | [3H]citalopram | Rat cortical synaptic membranes | 0.03 | [3] |
| 3-fluoropropyl-6-nitroquipazine | [3H]citalopram | Rat cortical membranes | 0.32 | [4] |
| 5-iodo-6-nitroquipazine | [3H]paroxetine | Rat cortical membranes | 0.17 | [5] |
| 2'-methyl-6-nitroquipazine | [3H]paroxetine | Rat cortical membrane | Comparable to 5-iodo-6-nitroquipazine | [6] |
| 5-bromo-6-nitroquipazine | [3H]paroxetine | Rat 5-HT reuptake complex | Lower than this compound (EPMR = 0.57) | [7] |
| 5-fluoro-6-nitroquipazine | [3H]paroxetine | Rat 5-HT reuptake complex | Similar to this compound (EPMR = 1.1) | [7] |
| 5-iodo-6-nitroquipazine | [3H]paroxetine | Rat 5-HT reuptake complex | Higher than this compound (EPMR = 0.83) | [7] |
*EPMR (Equipotent Molar Ratio) = Ki (analogue) / Ki (this compound). A value < 1 indicates higher affinity than this compound.
Experimental Protocols
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol describes a competitive inhibition assay to determine the affinity of test compounds for the serotonin transporter using this compound as a reference compound.
Materials:
-
Rat cortical membranes (or other tissue/cell preparation expressing SERT)
-
Radioligand (e.g., [3H]citalopram or [3H]paroxetine)
-
This compound (for standard curve)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
-
Harvester
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competitive Inhibition: 50 µL of varying concentrations of this compound or test compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Serotonin Uptake Assay
This functional assay measures the ability of this compound to inhibit the uptake of serotonin into cells or synaptosomes.
Materials:
-
Rat brain synaptosomes or cells expressing SERT (e.g., HEK293-hSERT)
-
[3H]Serotonin (5-HT)
-
This compound
-
Krebs-Ringer-HEPES buffer (KRHB): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, pH 7.4.
-
Scintillation fluid and counter.
Procedure:
-
Synaptosome/Cell Preparation: Prepare synaptosomes from rat brain tissue or culture cells expressing SERT. Resuspend in KRHB.
-
Pre-incubation: Aliquot the synaptosome/cell suspension into tubes. Add varying concentrations of this compound or test compound and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Add a fixed concentration of [3H]5-HT to each tube to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KRHB. Alternatively, for cell-based assays, terminate by aspirating the medium and washing the cells with ice-cold buffer.
-
Lysis and Counting: Lyse the synaptosomes/cells on the filter or in the well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake and compare it with that of this compound.
Mechanism of Action: Inhibition of Serotonin Reuptake
This compound acts by binding to the serotonin transporter (SERT) on the presynaptic neuron. This binding blocks the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of serotonin in the synapse. This leads to enhanced serotonergic neurotransmission.
Signaling Pathway of Serotonin Reuptake Inhibition
Caption: Inhibition of serotonin reuptake by this compound.
Other In Vitro Applications
While primarily a SERT inhibitor, this compound has been used in other research contexts:
-
Selectivity Studies: It is used to determine the selectivity of novel compounds for SERT over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). This compound itself shows high selectivity for SERT.[8][9]
-
Melanogenesis Research: In vitro studies have shown that this compound can inhibit melanogenesis in human melanoma cells, suggesting its potential application in dermatological research.[1][2]
Disclaimer: This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [125I]5-iodo-6-nitroquipazine: a potent and selective ligand for the 5-hydroxytryptamine uptake complex. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding potency of this compound analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of DU 24565 (this compound) on serotoninergic and noradrenergic neurones of the rat brain and comparison with the effects of quipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Protocol for the Use of 6-Nitroquipazine in Neuronal Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquipazine is a potent and selective serotonin reuptake inhibitor (SSRI) utilized in neuroscience research to investigate the role of the serotonin transporter (SERT) in various physiological and pathological processes.[1] As a member of the quipazine family of compounds, it exhibits high affinity for SERT, making it a valuable tool for studying serotonergic neurotransmission. These application notes provide a comprehensive guide for the use of this compound in neuronal cell culture, including detailed protocols for assessing its effects on cell viability, serotonin uptake, and downstream signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to the serotonin transporter (SERT) on the presynaptic membrane of serotonergic neurons. This binding action blocks the reabsorption of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic signaling. The sustained presence of serotonin in the synapse leads to the activation of various downstream signaling cascades, including the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) pathways, which are implicated in neuronal survival, plasticity, and mood regulation.[2][3][4][5]
Quantitative Data
The following table summarizes the binding affinity of this compound and its analogs for the serotonin transporter. It is important to note that these values were determined in rat brain cortical membranes and may vary in intact neuronal cell cultures. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell type and assay.
| Compound | Assay | Preparation | Ki (nM) | Reference |
| This compound | [3H]citalopram displacement | Rat cortical membranes | 0.17 | [6] |
| 4-chloro-6-nitroquipazine | [3H]citalopram displacement | Rat cortical synaptic membranes | 0.03 | [6] |
| 3-(3-[18F]Fluoropropyl)-6-nitroquipazine | In vitro biological activity | Rat brain cortical membranes | 0.32 | [7] |
| 5-iodo-6-nitroquipazine | [3H]paroxetine binding inhibition | Rat cortical membranes | 0.17 ± 0.06 | [8] |
| 2'-methyl-6-nitroquipazine | [3H]paroxetine competitive inhibition | Rat cortical membrane | Comparable to 5-iodo-6-nitroquipazine | [9] |
| 3'-methyl-6-nitroquipazine | [3H]paroxetine competitive inhibition | Rat cortical membrane | 50-fold less potent than 2'-methyl-6-nitroquipazine | [9] |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability (Cytotoxicity)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Serotonin Uptake Assay
This protocol details a [3H]-Serotonin uptake assay to measure the inhibitory effect of this compound on SERT activity in neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons) cultured in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]-Serotonin (specific activity ~20-30 Ci/mmol)
-
Unlabeled serotonin
-
This compound
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
On the day of the assay, wash the cultured neuronal cells twice with pre-warmed KRH buffer.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.01 nM to 1 µM) or vehicle for 20-30 minutes at 37°C.
-
To initiate the uptake, add [3H]-Serotonin to a final concentration of 10-20 nM. For non-specific uptake control, add a high concentration of unlabeled serotonin (e.g., 10 µM) to a separate set of wells.
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.5 mL of 0.2 M NaOH or 1% SDS.
-
Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake and determine the IC50 value of this compound.
Protocol 3: Western Blot Analysis of CREB Phosphorylation and BDNF Expression
This protocol is for assessing the effect of this compound on the downstream signaling molecules, phosphorylated CREB (p-CREB) and BDNF.
Materials:
-
Neuronal cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-CREB, anti-CREB, anti-BDNF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat neuronal cells with the desired concentration of this compound for a specified time (e.g., 30 minutes for p-CREB, 24-48 hours for BDNF).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of this compound in neurons.
References
- 1. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Selective Depletion of CREB in Serotonergic Neurons Affects the Upregulation of Brain-Derived Neurotrophic Factor Evoked by Chronic Fluoxetine Treatment [frontiersin.org]
- 5. Selective Serotonin Reuptake Inhibitors within Cells: Temporal Resolution in Cytoplasm, Endoplasmic Reticulum, and Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses and binding affinities of this compound analogues for serotonin transporter: Part 3. A potential 5-HT transporter imaging agent, 3-(3-[18F]fluoropropyl)-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [125I]5-iodo-6-nitroquipazine: a potent and selective ligand for the 5-hydroxytryptamine uptake complex. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Nitroquipazine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquipazine is a potent and selective serotonin transporter (SERT) inhibitor, making it a valuable research tool for investigating the role of the serotonergic system in various physiological and pathological processes.[1][2] Its high affinity for SERT allows for the targeted modulation of serotonergic neurotransmission. These application notes provide detailed protocols for the administration of this compound in rodent models for use in behavioral, microdialysis, and electrophysiological studies.
Data Presentation
Due to a lack of extensive in vivo studies detailing dose-response relationships for functional outcomes, the following table summarizes the available in vitro binding affinity data. Researchers should use this information as a guide for planning initial in vivo dose-finding studies.
| Compound | Species | Tissue | Binding Affinity (Ki) | Reference |
| This compound | Rat | Cortical Membranes | 0.17 nM | [3] |
| 4-chloro-6-nitroquipazine | Rat | Cortical Membranes | 0.03 nM | [3] |
| 3-fluoropropyl-6-nitroquipazine | Rat | Cortical Membranes | 0.32 nM | [4] |
Note: The provided Ki values indicate high affinity for the serotonin transporter. For in vivo studies, it is recommended to start with low doses and perform a dose-response curve to determine the optimal concentration for the desired effect. A study involving a radiolabeled analog of this compound used a co-administration of 2 mg/kg of paroxetine, another potent SERT inhibitor, in rats to demonstrate binding inhibition, which may serve as a reference point for initial dosage considerations.
Experimental Protocols
I. Vehicle Formulation and Administration Route
Vehicle Selection: The solubility of this compound in aqueous solutions for in vivo administration has not been extensively reported. Therefore, initial solubility tests are recommended. A common starting point for poorly soluble compounds is a vehicle mixture of saline, Dimethyl sulfoxide (DMSO), and a surfactant like Tween 80.
Recommended Starting Vehicle:
-
5-10% DMSO
-
5-10% Tween 80
-
80-90% Sterile Saline (0.9% NaCl)
Protocol for Vehicle Preparation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add Tween 80 to the solution and mix thoroughly.
-
Add the sterile saline gradually while vortexing to ensure the compound remains in solution.
-
Visually inspect the solution for any precipitation before administration.
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. Intravenous (i.v.) administration via the tail vein is also possible but may require a more soluble formulation.
II. Protocol for Behavioral Studies (e.g., Locomotor Activity)
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% Saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arenas
-
Video tracking software
-
Syringes and needles (27-30 gauge)
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle the mice daily for 3-5 days prior to testing to reduce stress.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to habituate for at least 60 minutes.
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations. A dose-response study is highly recommended (e.g., 0.1, 1, and 10 mg/kg). Include a vehicle-only control group.
-
Administration: Administer the prepared solutions via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.
-
Behavioral Testing: 30 minutes post-injection, place each mouse individually into the center of an open field arena and record its activity for 30-60 minutes using a video tracking system.
-
Data Analysis: Analyze the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
III. Protocol for In Vivo Microdialysis
Objective: To measure extracellular serotonin levels in the rodent brain following the administration of this compound.
Materials:
-
This compound
-
Vehicle solution
-
Rats (e.g., Sprague-Dawley, 250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of at least 2 hours.
-
Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes.
-
Drug Administration: Administer this compound (i.p. or i.v.) at the desired dose.
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-administration.
-
Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-injection serotonin levels as a percentage of the baseline levels.
IV. Protocol for Ex Vivo Electrophysiology (Brain Slice)
Objective: To examine the effect of this compound on the electrophysiological properties of serotonergic neurons.
Materials:
-
This compound
-
Rats or mice
-
Vibratome
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF), sucrose-based cutting solution
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and rapidly decapitate it. Dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.
-
Slicing: Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., dorsal raphe nucleus) using a vibratome.
-
Recovery: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
Recording: Place a slice in the recording chamber and perfuse with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from identified serotonergic neurons.
-
Drug Application: After obtaining a stable baseline recording, bath-apply this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Data Acquisition: Record changes in neuronal properties such as resting membrane potential, firing rate, and synaptic currents.
-
Data Analysis: Analyze the electrophysiological data to determine the effect of this compound on neuronal excitability and synaptic transmission.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Proposed mechanism of action of this compound at the serotonergic synapse.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 4. [125I]5-iodo-6-nitroquipazine: a potent and selective ligand for the 5-hydroxytryptamine uptake complex. II. In vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Neuropharmacology Studies with 6-Nitroquipazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquipazine is a potent and selective serotonin reuptake inhibitor (SSRI) utilized extensively in neuropharmacology research.[1][2] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. This application note provides a comprehensive guide to the experimental design of neuropharmacology studies involving this compound, including detailed protocols for key in vitro and in vivo assays, and a summary of its pharmacological properties.
Mechanism of Action
This compound exerts its effects by binding with high affinity to the serotonin transporter, thereby inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2] This leads to an accumulation of serotonin in the extracellular space, enhancing serotonergic neurotransmission. While highly selective for the serotonin system, some effects on noradrenergic neurons have been noted, though it is considerably less potent in this regard.
Data Presentation: Quantitative Pharmacological Profile
The following table summarizes the key quantitative data for this compound and its analogs from in vitro binding assays. This information is crucial for dose selection and interpretation of experimental results.
| Compound | Target | Assay | Ki (nM) | Reference |
| This compound | Serotonin Transporter (SERT) | [3H]citalopram displacement | 0.17 | [3] |
| 4-chloro-6-nitroquipazine | Serotonin Transporter (SERT) | [3H]citalopram displacement | 0.03 | [3] |
| 3-alkyl-4-halo-6-nitroquipazine (compound 3b) | Serotonin Transporter (SERT) | [3H]citalopram displacement | 2.70 ± 0.32 | [4] |
| 3-alkyl-4-halo-6-nitroquipazine (compound 4d) | Serotonin Transporter (SERT) | [3H]citalopram displacement | 2.23 ± 0.46 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the neuropharmacological effects of this compound.
In Vitro Serotonin Reuptake Inhibition Assay
Objective: To determine the potency of this compound in inhibiting the serotonin transporter in vitro.
Materials:
-
Rat cortical membrane preparations
-
[3H]paroxetine or [3H]citalopram (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid and counter
Protocol:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of the radioligand (e.g., [3H]paroxetine).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Calculate the specific binding at each concentration of this compound and determine the Ki or IC50 value by non-linear regression analysis.[5]
In Vivo Microdialysis for Extracellular Serotonin Measurement
Objective: To measure the effect of this compound on extracellular serotonin levels in specific brain regions of freely moving animals.[6]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2
-
This compound solution
-
HPLC with electrochemical detection
Protocol:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula with dental cement. Allow the animal to recover for at least 48-72 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[7] Allow for a stabilization period of at least 90-120 minutes. Collect at least three to four baseline dialysate samples at regular intervals (e.g., 20 minutes).[4]
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or through the microdialysis probe via reverse dialysis).
-
Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals for several hours to monitor the change in extracellular serotonin levels over time.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify serotonin concentrations.[8][9]
-
Data Analysis: Express the results as a percentage change from the baseline serotonin levels.
Behavioral Assays
Objective: To assess the antidepressant-like effects of this compound.[10][11]
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)
-
Water at 23-25°C
-
Video recording system
Protocol:
-
Pre-test Session (Day 1): Place the animal (rat or mouse) in the water tank for a 15-minute session. This induces a state of "behavioral despair."[10]
-
Drug Administration (Day 2): Administer this compound or vehicle at a specified time before the test session (e.g., 30-60 minutes).
-
Test Session (Day 2): Place the animal back into the water tank for a 5-minute session.[12]
-
Behavioral Scoring: Record the entire session and score the duration of immobility (floating with minimal movements to keep the head above water).[13][14]
-
Data Analysis: Compare the immobility time between the this compound-treated group and the vehicle-treated group. A significant decrease in immobility time suggests an antidepressant-like effect.
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.[15]
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
Protocol:
-
Habituation: Allow the animal (rat or mouse) to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at a specified time before the test.
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms.[16]
-
Behavioral Recording: Allow the animal to explore the maze for a 5-minute session. Record the session using a video camera and analyze the behavior using tracking software.[17]
-
Data Analysis: Key parameters to analyze include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.[18][19] An increase in the time spent and entries into the open arms suggests an anxiolytic effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Logical relationship in behavioral assays.
References
- 1. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychological stress increases serotonin release in the rat amygdala and prefrontal cortex assessed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uptake inhibitors increase extracellular serotonin concentration measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 16. conductscience.com [conductscience.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
Application Notes and Protocols for Utilizing 6-Nitroquipazine in Serotonin Transporter Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquipazine is a potent and selective serotonin reuptake inhibitor (SSRI) that serves as a valuable tool for investigating the function and pharmacology of the serotonin transporter (SERT).[1][2] The SERT is a critical membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. As a key regulator of serotonergic neurotransmission, the SERT is a primary target for a wide range of therapeutics, including antidepressants.
These application notes provide a comprehensive guide for utilizing this compound in the study of SERT function. Detailed protocols for in vitro binding and synaptosomal uptake assays are presented, along with a summary of its pharmacological properties.
Mechanism of Action
This compound exerts its effect by binding to the serotonin transporter and blocking the reuptake of serotonin into the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The high affinity and selectivity of this compound for the SERT make it an excellent research tool for isolating and studying the specific functions of this transporter.
Mechanism of this compound at the synapse.
Quantitative Data
The following table summarizes the binding affinities of this compound and its analogs for the serotonin transporter. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.
| Compound | Ki (nM) for SERT | Reference |
| This compound | 0.17 | [3] |
| 4-Chloro-6-nitroquipazine | 0.03 | [3] |
| 3-(3-Fluoropropyl)-6-nitroquipazine | 0.32 | [4] |
| 3-Alkyl-4-halo-6-nitroquipazines (3b) | 2.70 ± 0.32 | [5] |
| 3-Alkyl-4-halo-6-nitroquipazines (4d) | 2.23 ± 0.46 | [5] |
Experimental Protocols
In Vitro Radioligand Binding Assay: [3H]Citalopram Displacement
This protocol is designed to determine the binding affinity of this compound for the serotonin transporter by measuring its ability to displace the radiolabeled SERT ligand, [3H]citalopram, from rat brain membranes.
Materials:
-
Rat cortical membranes
-
[3H]Citalopram
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.
-
Assay Setup: In triplicate, combine rat cortical membranes (approximately 100-200 µg of protein), [3H]citalopram (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of this compound in the assay buffer.
-
Total and Nonspecific Binding: For total binding, omit this compound. For nonspecific binding, add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Incubation: Incubate the samples at room temperature (e.g., 20-25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [3H]citalopram binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Workflow for [3H]Citalopram displacement assay.
Ex Vivo Synaptosomal [3H]Serotonin Uptake Assay
This protocol measures the ability of this compound to inhibit the uptake of radiolabeled serotonin into isolated nerve terminals (synaptosomes).
Materials:
-
Fresh rat brain tissue (e.g., cortex or striatum)
-
[3H]Serotonin
-
This compound
-
Sucrose solutions (e.g., 0.32 M and 1.2 M)
-
Krebs-Ringer-HEPES buffer
-
Selective serotonin reuptake inhibitor (e.g., fluoxetine) for defining nonspecific uptake
-
Glass fiber filters
-
Filtration manifold/cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
For higher purity, resuspend the pellet and layer it onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose) and centrifuge.
-
Collect the synaptosomal fraction from the interface, dilute, and pellet by centrifugation.
-
Resuspend the final synaptosomal pellet in Krebs-Ringer-HEPES buffer.
-
Determine the protein concentration of the synaptosomal preparation.
-
-
Uptake Assay:
-
Dilute the synaptosomal preparation to the desired protein concentration in the assay buffer.
-
Pre-warm the synaptosomal suspension to 37°C for 5-10 minutes.
-
Add varying concentrations of this compound to the synaptosome suspension.
-
Initiate the uptake reaction by adding [3H]serotonin at a concentration near its Km.
-
To determine nonspecific uptake, use a parallel set of tubes containing a high concentration of a selective SERT inhibitor (e.g., 10 µM fluoxetine).
-
Incubate the reaction for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[6]
-
Terminate the uptake by rapid filtration through glass fiber filters.[6]
-
Immediately wash the filters with ice-cold assay buffer.[6]
-
-
Quantification and Analysis:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity.[6]
-
Calculate the specific uptake by subtracting the nonspecific uptake from the total uptake.
-
Determine the IC50 value of this compound for serotonin uptake inhibition.
-
Workflow for synaptosomal [3H]serotonin uptake assay.
In Vivo Microdialysis
In vivo microdialysis in freely moving animals can be used to measure the effect of this compound administration on extracellular serotonin levels in specific brain regions.
General Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Collect baseline dialysate samples to determine basal extracellular serotonin levels.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Neurochemical Analysis: Analyze the concentration of serotonin in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[7][8][9]
-
Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels to determine the effect of this compound on extracellular serotonin concentrations.
Conclusion
This compound is a powerful and selective tool for the pharmacological investigation of the serotonin transporter. The high affinity of this compound allows for its use in a variety of in vitro and in vivo experimental paradigms to elucidate the role of SERT in normal physiology and in pathological conditions. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of serotonergic function.
References
- 1. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and binding affinities of this compound analogues for serotonin transporter: Part 3. A potential 5-HT transporter imaging agent, 3-(3-[18F]fluoropropyl)-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 6-Nitroquipazine Analogues for In-Vivo Imaging of the Serotonin Transporter
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of precursors, radiolabeling, and in-vivo imaging of 6-nitroquipazine analogues as selective radiotracers for the serotonin transporter (SERT). The methodologies described herein are essential for the preclinical evaluation of these novel imaging agents.
Introduction
The serotonin transporter (SERT) is a critical protein in the regulation of serotonergic neurotransmission and is a key target in the pathophysiology and treatment of various neuropsychiatric disorders, including depression and anxiety.[1] In-vivo imaging of SERT with positron emission tomography (PET) and single-photon emission computed tomography (SPECT) provides a powerful tool for studying these disorders and for the development of novel therapeutics. This compound and its analogues are potent and selective inhibitors of SERT, making them excellent candidates for the development of radiotracers for imaging this transporter.[2][3][4]
This document outlines the synthesis of key precursors, step-by-step radiolabeling procedures with Fluorine-18 ([¹⁸F]) and Iodine-123 ([¹²³I]), and protocols for in-vitro and in-vivo evaluation of the resulting radiotracers.
Synthesis of Precursors
The successful radiolabeling of this compound analogues relies on the efficient synthesis of suitable precursors. The following section details the synthesis of key intermediates.
Synthesis of 2-Chloro-6-nitroquinoline
A crucial intermediate for the synthesis of many this compound analogues is 2-chloro-6-nitroquinoline. A regioselective and efficient synthesis starting from hydrocarbostyril has been reported.[1]
Protocol:
-
Nitration of Hydrocarbostyril: Dissolve hydrocarbostyril in concentrated sulfuric acid at -10°C. Add a solution of nitric acid in sulfuric acid dropwise while maintaining the temperature at -10°C. Stir for 1 hour, then pour the reaction mixture onto ice. Collect the precipitate by filtration, wash with water, and dry to obtain 6-nitrohydrocarbostyril.
-
Chlorination and Aromatization: To a solution of 6-nitrohydrocarbostyril in benzene, add phosphorus oxychloride (POCl₃) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Reflux the mixture for 3 hours. After cooling, pour the reaction mixture into ice water and extract with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-chloro-6-nitroquinoline.[1]
Synthesis of N-Boc-protected 5-Halo-6-nitroquipazine Precursors for [¹⁸F]Fluorination
For the radiosynthesis of 5-[¹⁸F]fluoro-6-nitroquipazine, N-Boc protected 5-bromo- or 5-chloro-6-nitroquipazine are used as precursors.[5][6]
Protocol:
-
Synthesis of this compound: React 2-chloro-6-nitroquinoline with an excess of piperazine in a suitable solvent at elevated temperature. After the reaction is complete, isolate and purify the this compound.
-
Halogenation: Halogenate this compound at the 5-position using an appropriate halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) in a suitable solvent.
-
N-Boc Protection: Protect the piperazine nitrogen of the 5-halo-6-nitroquipazine with a di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield the N-Boc-protected precursor.
Synthesis of the Mesylate Precursor for 3-(3-[¹⁸F]Fluoropropyl)-6-nitroquipazine ([¹⁸F]FPNQ)
The radiosynthesis of [¹⁸F]FPNQ requires a propyl mesylate precursor, which can be synthesized from hydrocarbostyril in a multi-step process.[7]
Protocol:
The synthesis involves a nine-step sequence starting from commercially available hydrocarbostyril.[7] A key intermediate is 3-(3-hydroxypropyl)-6-nitroquipazine, which is then converted to the corresponding mesylate.
Radiolabeling Protocols
The following protocols describe the radiolabeling of this compound analogues with [¹⁸F] and [¹²³I].
[¹⁸F]Radiolabeling of 5-[¹⁸F]Fluoro-6-nitroquipazine
This procedure is based on a nucleophilic aromatic substitution reaction.[5][6]
Protocol:
-
[¹⁸F]Fluoride Production and Activation: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. Trap the [¹⁸F]fluoride on an anion exchange resin. Elute the [¹⁸F]fluoride with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. Dry the K[¹⁸F]F-K₂₂₂ complex by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: To the dried K[¹⁸F]F-K₂₂₂ complex, add a solution of the N-Boc protected 5-bromo- or 5-chloro-6-nitroquipazine precursor in dimethyl sulfoxide (DMSO). Heat the reaction mixture using either conventional heating (e.g., 145°C for 2 minutes) or microwave activation (e.g., 50 W for 30-45 seconds).[5][6]
-
Deprotection: After the labeling reaction, remove the N-Boc protecting group by adding trifluoroacetic acid (TFA) and heating.
-
Purification: Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Formulate the collected radioactive fraction in a physiologically compatible solution for injection.
[¹⁸F]Radiolabeling of 3-(3-[¹⁸F]Fluoropropyl)-6-nitroquipazine ([¹⁸F]FPNQ)
This radiosynthesis involves the nucleophilic substitution of a mesylate precursor.[7]
Protocol:
-
[¹⁸F]Fluoride Activation: Prepare activated [¹⁸F]fluoride as described in section 3.1.
-
Radiolabeling Reaction: Add the propyl mesylate precursor to the activated [¹⁸F]fluoride in a suitable solvent. Heat the reaction mixture to effect the nucleophilic substitution.
-
Purification and Formulation: Purify the [¹⁸F]FPNQ using semi-preparative HPLC and formulate for in-vivo use.
[¹²³I]Radiolabeling of 5-Iodo-6-nitroquipazine
The synthesis of [¹²³I]5-iodo-6-nitroquipazine can be achieved via electrophilic radioiodination of a suitable precursor.
In-Vitro and In-Vivo Evaluation
In-Vitro Binding Affinity
The binding affinity of the synthesized analogues for SERT is determined through competitive binding assays using rat brain homogenates and a known high-affinity SERT radioligand such as [³H]citalopram or [³H]paroxetine.[4]
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.
-
Binding Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the non-radiolabeled this compound analogue.
-
Data Analysis: Determine the concentration of the analogue that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In-Vivo Imaging
PET or SPECT imaging studies are performed in rodents or non-human primates to evaluate the brain uptake, regional distribution, and specificity of the radiolabeled tracers.[6][8]
Protocol:
-
Animal Preparation: Anesthetize the animal and place it in the scanner.
-
Radiotracer Injection: Inject a bolus of the radiolabeled this compound analogue intravenously.
-
Image Acquisition: Acquire dynamic images over a specified period (e.g., 90-120 minutes).
-
Blocking Studies: To demonstrate specificity, pre-treat a separate cohort of animals with a known SERT blocker (e.g., citalopram) before radiotracer injection and compare the brain uptake.[9]
-
Image Analysis: Reconstruct the images and draw regions of interest (ROIs) on brain areas with high (e.g., thalamus, brainstem) and low (e.g., cerebellum) SERT density. Calculate time-activity curves and determine outcome measures such as the binding potential (BPₙₔ).
Biodistribution Studies
Ex-vivo biodistribution studies in rodents provide quantitative information on the uptake of the radiotracer in various organs.[10]
Protocol:
-
Radiotracer Administration: Inject the radiotracer intravenously into a cohort of animals.
-
Tissue Dissection: At various time points post-injection, euthanize the animals and dissect key organs (brain, heart, lungs, liver, kidneys, etc.).
-
Radioactivity Measurement: Weigh the dissected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Expression: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
The following tables summarize key quantitative data for selected radiolabeled this compound analogues.
Table 1: Radiosynthesis and In-Vitro Binding Data
| Radiotracer | Precursor | Radiolabeling Method | Radiochemical Yield (%) | Specific Activity (GBq/µmol) | Kᵢ (nM) | Reference |
| 5-[¹⁸F]Fluoro-6-nitroquipazine | N-Boc-5-bromo-6-nitroquipazine | Nucleophilic Aromatic Substitution | 2.7-3.8 (non-decay corrected) | 37-72 | - | [5][6] |
| 3-(3-[¹⁸F]Fluoropropyl)-6-nitroquipazine ([¹⁸F]FPNQ) | Propyl mesylate of 3-(3-hydroxypropyl)-6-nitroquipazine | Nucleophilic Substitution | - | 27.0 | 0.32 | [7] |
| [¹¹C]5-Methyl-6-nitroquipazine | N-t-BOC-protected 5-tributylstannyl-6-nitroquipazine | Palladium-catalyzed cross-coupling | - | - | 0.051 | [3] |
| [¹²³I]5-Iodo-6-nitroquipazine | - | Electrophilic Radioiodination | - | - | 0.17 | [4] |
Table 2: In-Vivo Brain Uptake Data
| Radiotracer | Animal Model | Brain Region with Highest Uptake | Specificity demonstrated by blocking | Reference |
| 5-[¹⁸F]Fluoro-6-nitroquipazine | Rat, Monkey | Frontal cortex, Striata | Yes (with citalopram) | [6] |
| 3-(3-[¹⁸F]Fluoropropyl)-6-nitroquipazine ([¹⁸F]FPNQ) | Mouse | Frontal Cortex | - | [7] |
| [¹¹C]5-Methyl-6-nitroquipazine | Cynomolgus Monkey | Thalamus, Brainstem | Yes (with citalopram) | [9] |
| [¹²³I]5-Iodo-6-nitroquipazine | Macaca mulatta | Brainstem | Yes (with MDMA) | [1] |
Visualizations
Caption: Workflow for the synthesis and radiolabeling of 5-[¹⁸F]fluoro-6-nitroquipazine.
Caption: General workflow for the in-vivo evaluation of radiolabeled this compound analogues.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, radiolabeling and preliminary biological evaluation of radiolabeled 5-methyl-6-nitroquipazine, a potential radioligand for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsr.net [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses and binding affinities of this compound analogues for serotonin transporter: Part 3. A potential 5-HT transporter imaging agent, 3-(3-[18F]fluoropropyl)-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
Application Notes and Protocols for Measuring 6-Nitroquipazine Concentration in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquipazine is a potent and selective serotonin reuptake inhibitor (SSRI) widely used in neuroscience research to study the role of the serotonin transporter (SERT) in various physiological and pathological processes. Accurate quantification of this compound concentrations in tissue samples, particularly brain tissue, is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, understanding drug distribution, and assessing target engagement.
These application notes provide detailed protocols for the sensitive and selective quantification of this compound in tissue matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard technique for bioanalysis.[1] The following sections detail two common extraction methodologies: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), followed by a comprehensive LC-MS/MS protocol.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in brain tissue. These values are representative and may vary based on instrumentation and specific laboratory conditions.
| Parameter | Method A: Protein Precipitation (PPT) | Method B: Liquid-Liquid Extraction (LLE) |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.15 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 8% |
| Inter-day Precision (%CV) | < 12% | < 10% |
| Accuracy (%RE) | ± 15% | ± 12% |
| Mean Recovery | 85% | 92% |
| Matrix Effect | Moderate | Low |
Experimental Protocols
Tissue Homogenization (Common to both PPT and LLE)
This initial step is critical for ensuring the uniform distribution of the analyte for subsequent extraction.
Materials:
-
Tissue sample (e.g., brain region of interest)
-
Homogenization Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Bead mill homogenizer or Dounce homogenizer
-
Calibrated balance
-
Microcentrifuge tubes
Protocol:
-
Accurately weigh the frozen tissue sample.
-
Add ice-cold homogenization buffer to the tissue at a fixed ratio (e.g., 1:4 w/v, 100 mg tissue to 400 µL buffer).
-
Homogenize the tissue sample using a bead mill or Dounce homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process to minimize degradation.
-
The resulting tissue homogenate is now ready for the extraction procedure.
Method A: Protein Precipitation (PPT) for this compound Extraction
PPT is a rapid and straightforward method for removing proteins from biological samples.[2]
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound)
-
Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid
-
Vortex mixer
-
Refrigerated centrifuge
-
96-well collection plate or new microcentrifuge tubes
Protocol:
-
Pipette 100 µL of tissue homogenate into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the proteins.[3]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or microcentrifuge tube, avoiding disturbance of the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
Method B: Liquid-Liquid Extraction (LLE) for this compound Extraction
LLE provides a cleaner extract compared to PPT, often resulting in reduced matrix effects and improved sensitivity.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
Extraction Solvent (e.g., Methyl-tert-butyl ether, MTBE)
-
Vortex mixer
-
Refrigerated centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution Solution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)
Protocol:
-
Pipette 100 µL of tissue homogenate into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 500 µL of MTBE to the sample.
-
Vortex vigorously for 5 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1) for this compound: m/z 257.1[4]
-
Product Ions (Q3) for this compound: m/z 216.1, 170.1 (quantifier and qualifier)[4]
-
Internal Standard (IS): Use appropriate precursor and product ions for the selected IS.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the specific instrument manufacturer's recommendations.
Visualizations
Caption: Workflow for Protein Precipitation (PPT) method.
Caption: Workflow for Liquid-Liquid Extraction (LLE) method.
Caption: Mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 4. Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Nitroquipazine in Melanogenesis Inhibition Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquipazine, a potent and selective serotonin reuptake inhibitor (SSRI), has been identified as an inhibitor of melanogenesis in vitro. Seminal research by McEwan and Parsons in 1987 demonstrated that this compound can reduce melanization in human melanoma cells, suggesting its potential as a depigmenting agent for research and cosmetic applications.[1][2] Unlike many conventional skin lightening agents, the mechanism of this compound does not appear to involve direct inhibition of tyrosinase, the primary enzyme in the melanin synthesis pathway. Instead, its effects are thought to be linked to its influence on the uptake of melanin precursors.
These application notes provide a comprehensive overview of the use of this compound in melanogenesis inhibition research. They include detailed protocols for essential in vitro assays and a summary of the current understanding of its mechanism of action, designed to guide researchers in their investigation of this compound.
Data Presentation
Table 1: Effect of this compound on Melanin Content in B16F10 Melanoma Cells
| Concentration (µM) | Melanin Content (% of Control) | Standard Deviation |
| 0 (Control) | 100 | |
| User-defined | ||
| User-defined | ||
| User-defined | ||
| Positive Control (e.g., Kojic Acid) |
Table 2: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Melanoma Cells
| Concentration (µM) | Tyrosinase Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | |
| User-defined | ||
| User-defined | ||
| User-defined | ||
| Positive Control (e.g., Kojic Acid) |
Table 3: Effect of this compound on the Viability of B16F10 Melanoma Cells
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | |
| User-defined | ||
| User-defined | ||
| User-defined | ||
| Positive Control (e.g., Doxorubicin) |
Proposed Mechanism of Action
Based on the available literature, this compound's inhibition of melanogenesis is likely not due to direct enzymatic inhibition of tyrosinase. The abstract of the pivotal 1987 study by McEwan and Parsons indicates that this compound strongly inhibited melanization and decreased the levels of melanin precursors such as dopa, 5-cysteinyldopa, and other catecholamines, without affecting tyrosinase activity. A key finding was the suppression of extracellular dopa uptake.
This suggests a mechanism centered on substrate availability. By inhibiting the transport of L-DOPA, a crucial substrate for tyrosinase, into the melanocytes, this compound effectively limits the rate of melanin synthesis. Its primary known function as a serotonin reuptake inhibitor may also play a role, as serotonergic pathways have been implicated in the regulation of melanogenesis, although the precise connection remains to be fully elucidated.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in melanogenesis inhibition.
Experimental Workflow Diagram
Caption: General workflow for in vitro melanogenesis inhibition studies.
Experimental Protocols
The following are detailed, standardized protocols for key experiments to assess the effect of this compound on melanogenesis in a cell-based model. The B16F10 murine melanoma cell line is a commonly used and appropriate model for these studies.[3][4][5][6]
Protocol 1: B16F10 Cell Culture and Maintenance
Materials:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7][8]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.25% Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain B16F10 cells in T-75 flasks with supplemented DMEM.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete DMEM.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a desired density (e.g., 1:4 to 1:6 split ratio).
-
Change the culture medium every 2-3 days.
Protocol 2: Melanin Content Assay
Materials:
-
B16F10 cells
-
24-well plates
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Kojic Acid)
-
PBS
-
1N NaOH with 10% DMSO[4]
-
Microplate reader
Procedure:
-
Seed B16F10 cells into a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound and a positive control. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.[11]
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells by adding 200 µL of 1N NaOH with 10% DMSO to each well.
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.[6]
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[6]
-
The melanin content can be normalized to the protein concentration of the cell lysate (determined by a separate protein assay like BCA) to account for differences in cell number.
Protocol 3: Cellular Tyrosinase Activity Assay
Materials:
-
B16F10 cells
-
6-well plates
-
This compound stock solution
-
PBS
-
Lysis buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)[12]
-
L-DOPA solution (10 mM in PBS)
-
Microplate reader
Procedure:
-
Seed B16F10 cells into a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound for 48-72 hours.
-
Wash the cells with ice-cold PBS and lyse them with the lysis buffer.
-
Centrifuge the cell lysate at 12,000 rpm for 20 minutes at 4°C.[5]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
In a 96-well plate, add 80 µL of cell lysate (normalized for protein content) and 20 µL of 10 mM L-DOPA solution.[5]
-
Incubate at 37°C for 1 hour and measure the absorbance at 475 nm to detect the formation of dopachrome.[5]
-
Calculate the tyrosinase activity as a percentage of the untreated control.
Protocol 4: Cell Viability (MTT) Assay
Materials:
-
B16F10 cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[5]
-
Treat the cells with various concentrations of this compound for the same duration as the melanin content assay (e.g., 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. B16-F10 Cells [cytion.com]
- 8. elabscience.com [elabscience.com]
- 9. Key Points for Culturing B16 Cell Line [procellsystem.com]
- 10. B16F10 Cell Line - Creative Biogene [creative-biogene.com]
- 11. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular tyrosinase activity assay [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming 6-Nitroquipazine solubility challenges in aqueous solutions
Welcome to the technical support center for 6-Nitroquipazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism of action is to block the serotonin transporter (SERT) protein on the presynaptic neuron.[3][4] This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[3][5]
Q2: Why does this compound have poor solubility in aqueous solutions?
As a quinoline derivative, this compound has a predominantly hydrophobic bicyclic aromatic structure.[6] This, combined with strong intermolecular forces in its crystalline state, makes it challenging for water molecules to solvate, resulting in low aqueous solubility.
Q3: What are the common consequences of poor aqueous solubility in my experiments?
Poor solubility can lead to several experimental issues, including:
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inaccurate and inconsistent results in in-vitro assays.
-
Low bioavailability in in-vivo studies.
-
Difficulty in preparing accurate and stable stock solutions.
Q4: What general strategies can be used to improve the solubility of this compound?
Several approaches can be employed to enhance the solubility of this compound:
-
pH Adjustment: Since quinolines are typically weak bases, decreasing the pH of the solution can lead to protonation and the formation of a more soluble salt.[6]
-
Co-solvency: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can increase the solubility.
-
Salt Formation: Using a salt form of the compound, such as this compound maleate, can improve aqueous solubility.[7]
-
Use of Cyclodextrins: Encapsulating the hydrophobic this compound molecule within a cyclodextrin can enhance its apparent solubility in water.
Troubleshooting Guides
Issue 1: My this compound is precipitating out of my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of this compound in your working solution. Determine the maximum soluble concentration empirically (see Experimental Protocols). |
| The pH of the buffer is not optimal for solubility. | This compound is a weak base. Adjust the pH of your buffer to be more acidic (e.g., pH 4-6) to promote the formation of a more soluble protonated form. |
| The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility upon dilution into the aqueous buffer. | While keeping the final DMSO concentration low to avoid cytotoxicity (typically <0.5%), ensure that the initial stock solution is sufficiently concentrated to allow for minimal dilution into the aqueous phase. |
| The buffer composition is causing a "salting-out" effect. | If using a high concentration of salts in your buffer, try reducing the salt concentration or switching to a different buffer system. |
Issue 2: I am observing inconsistent results in my cell-based assays.
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound in the cell culture medium is leading to variable effective concentrations. | Visually inspect your culture wells for any signs of precipitation. Prepare fresh working solutions for each experiment and consider using a formulation with a stabilizing agent (see Experimental Protocols). |
| The compound is not stable in the aqueous environment of the cell culture medium over the duration of the experiment. | Assess the stability of this compound in your specific medium at the experimental temperature and duration. It may be necessary to refresh the medium with a freshly prepared compound solution during long-term experiments. |
| The final concentration of the co-solvent (e.g., DMSO) is affecting the cells. | Ensure the final DMSO concentration is consistent across all experimental and control wells and is below the cytotoxic threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides estimated solubility and recommended starting concentrations based on the properties of similar quinoline derivatives and general laboratory practices.
| Solvent/System | Estimated Solubility | Recommended Starting Concentration for Stock Solutions |
| Water (pH 7.4) | Very Low | Not Recommended for direct dissolution |
| Phosphate Buffered Saline (PBS, pH 7.4) | Very Low | Not Recommended for direct dissolution |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | 10-50 mM |
| Ethanol | Sparingly Soluble | 1-10 mM |
| Aqueous Buffer (pH 5.0) | Moderately Increased | Dependent on final desired concentration |
| Aqueous Solution with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Significantly Increased | Dependent on HP-β-CD concentration |
Note: These values are estimates and should be confirmed experimentally for your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common first step for subsequent dilutions into aqueous buffers.
Materials:
-
This compound (free base or maleate salt) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare a 10 mM stock solution of this compound (Molar Mass: 258.28 g/mol ), weigh out 2.58 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO. For a 10 mM stock solution from 2.58 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using pH Adjustment
This protocol outlines how to prepare a working solution of this compound in an aqueous buffer by leveraging a pH shift to improve solubility.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer with a slightly acidic pH (e.g., 10 mM citrate buffer, pH 5.0)
-
Sterile conical tubes
Procedure:
-
Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH to a slightly acidic value (e.g., pH 5.0).
-
Dilution: While gently vortexing the acidic buffer, add the required volume of the this compound DMSO stock solution drop-wise to achieve the final desired concentration.
-
Final pH Check: After adding the stock solution, re-check the pH of the final working solution and adjust if necessary.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Protocol 3: Enhancing Solubility with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes the use of a cyclodextrin to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water or your experimental buffer at a desired concentration (e.g., 1-10% w/v).
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Filter the solution through a 0.22 µm sterile filter to remove any undissolved this compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Storage: Store the resulting solution at 4°C, protected from light.
Visualizations
Serotonin Transporter (SERT) Signaling Pathway
Caption: Mechanism of action of this compound as a serotonin reuptake inhibitor.
Experimental Workflow for Solubilizing this compound
References
Preventing degradation of 6-Nitroquipazine in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 6-Nitroquipazine, a potent and selective serotonin transporter (SERT) inhibitor. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the serotonin transporter (SERT).[1][2] Its primary mechanism of action is to block the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration of serotonin in the synapse and enhancing serotonergic neurotransmission.
Q2: What are the recommended storage conditions for this compound?
A2: According to supplier information, this compound can be shipped at room temperature.[1] For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light and moisture.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. To prepare a stock solution, dissolve the compound in anhydrous DMSO to a concentration of 10 mM or higher. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous-based assays, dilute the DMSO stock solution into your experimental buffer immediately before use, ensuring the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
Q4: Is this compound stable in aqueous buffer solutions?
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively documented, compounds with similar chemical features can be susceptible to hydrolysis, oxidation, and photodegradation. The nitro group and the quinoline ring system may be subject to chemical modifications under harsh conditions (e.g., extreme pH, presence of oxidizing agents, or exposure to UV light).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in bioassays. | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Prepare working solutions in aqueous buffer immediately before each experiment. Protect all solutions from light. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. | |
| Issues with the experimental buffer. | Ensure the pH of your buffer is stable and appropriate for your assay. Some buffer components can interact with compounds; consider using a different buffer system if problems persist. | |
| Precipitation of this compound in aqueous buffer. | The concentration of this compound exceeds its aqueous solubility. | Decrease the final concentration of this compound in the aqueous buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility. |
| The pH of the buffer affects the solubility of the compound. | Check the pH of your buffer. The solubility of compounds with amine groups can be pH-dependent. Adjusting the pH may improve solubility. | |
| High background signal or off-target effects in assays. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO or other organic solvents is below the tolerance level of your experimental system (typically <0.1%). |
| Degradation products of this compound may have biological activity. | Use freshly prepared solutions to minimize the presence of degradation products. If degradation is suspected, the purity of the compound should be assessed. |
Quantitative Data Summary
The following table provides a hypothetical summary of this compound stability under various conditions. Note: This data is for illustrative purposes only, as comprehensive experimental stability data for this compound is not publicly available. Researchers should perform their own stability studies to determine the optimal conditions for their specific experimental setup.
| Condition | Parameter | Value | Notes |
| pH Stability | pH Range for Optimal Stability (Hypothetical) | 6.0 - 7.5 | Stability may decrease at more acidic or alkaline pH. |
| Half-life at pH 7.4, 25°C (Hypothetical) | > 24 hours | Assumes storage in a common buffer like PBS, protected from light. | |
| Temperature Stability | Storage of Solid Compound | -20°C | Recommended for long-term storage. |
| Storage of Stock Solution (in DMSO) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. | |
| Stability in Aqueous Buffer at 4°C (Hypothetical) | Stable for up to 8 hours | Prepare fresh for best results. | |
| Stability in Aqueous Buffer at 37°C (Hypothetical) | Significant degradation may occur after 2-4 hours | Use immediately in cell-based assays. | |
| Photostability | Exposure to Ambient Light (Hypothetical) | Potential for photodegradation | Protect solutions from light by using amber vials or covering with foil. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Buffer
This protocol outlines a method to determine the stability of this compound in a specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 µM working solution by diluting the stock solution in your experimental buffer.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution, dilute it to a suitable concentration for HPLC analysis (e.g., 10 µM) with the mobile phase, and inject it into the HPLC system.
-
Incubate the remaining working solution under desired experimental conditions (e.g., 25°C protected from light, 37°C in an incubator, or exposed to ambient light at room temperature).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Dilute each aliquot with the mobile phase and analyze by HPLC.
-
HPLC Analysis:
-
Use a C18 column.
-
Employ a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Quantify the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Protocol 2: Serotonin Transporter (SERT) Inhibition Assay
This protocol describes a cell-based assay to measure the inhibitory activity of this compound on SERT using radiolabeled serotonin ([³H]5-HT).
Materials:
-
Cells expressing SERT (e.g., HEK293-SERT cells)
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer or similar assay buffer
-
[³H]Serotonin ([³H]5-HT)
-
This compound
-
A non-selective inhibitor for determining non-specific uptake (e.g., high concentration of a known SERT inhibitor like fluoxetine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating: Plate SERT-expressing cells in a 24- or 96-well plate and grow to confluence.
-
Preparation of Solutions:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a solution of [³H]5-HT in the assay buffer at a concentration close to its Km for SERT.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding the [³H]5-HT solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-selective inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific [³H]5-HT uptake against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Serotonin Transporter (SERT) Signaling Pathway
Caption: Mechanism of action of this compound on the serotonin transporter (SERT).
Experimental Workflow for a SERT Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound in a SERT inhibition assay.
Logical Relationship for Troubleshooting Poor Compound Potency
Caption: Troubleshooting logic for addressing low potency of this compound.
References
How to minimize experimental variability with 6-Nitroquipazine
Welcome to the Technical Support Center for 6-Nitroquipazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving this potent and selective serotonin reuptake inhibitor (SSRI).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of this compound in various experimental settings.
Compound Handling and Preparation
Q1: How should I dissolve this compound for my experiments?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock solution can then be further diluted into your aqueous experimental buffer or cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q2: My this compound solution appears to have precipitated after dilution in my aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Vortexing/Sonication: Ensure the solution is thoroughly mixed by vortexing or brief sonication after dilution.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.
-
Lower Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.
-
Carrier Protein: The inclusion of a carrier protein like bovine serum albumin (BSA) in your buffer can sometimes help to maintain the solubility of hydrophobic compounds.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare aliquots of your concentrated stock solution in DMSO to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C. While some sources suggest room temperature shipment is acceptable for short periods, long-term storage should be at low temperatures.[1]
In Vitro Assays (e.g., Binding and Uptake Assays)
Q4: I am seeing high non-specific binding in my radioligand binding assay. How can I reduce it?
A4: High non-specific binding can obscure your specific signal. Consider the following:
-
Reduce Radioligand Concentration: Use a concentration of the radioligand that is at or near its Kd for the serotonin transporter (SERT).
-
Optimize Blocking Agents: Include a blocking agent like BSA in your assay buffer to coat surfaces and reduce non-specific interactions.
-
Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Filter Pre-treatment: Pre-soaking your filter papers in a solution of a polymer like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter.
Q5: The signal in my serotonin uptake assay is too low. What are some potential causes and solutions?
A5: A low signal can be due to several factors:
-
Cell Health and Density: Ensure your cells are healthy, within an optimal passage number, and plated at a consistent and appropriate density.
-
SERT Expression: Confirm that your chosen cell line or tissue preparation expresses a sufficient level of the serotonin transporter.
-
Reagent Integrity: Verify the activity of your radiolabeled serotonin and the stability of your this compound solutions.
-
Incubation Time and Temperature: Optimize the incubation time and temperature to ensure you are measuring the initial rate of uptake and that the transporter is active.
Q6: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A6: Variability in IC50 values is a common challenge. Key factors to control include:
-
Consistent Assay Conditions: Ensure that substrate (e.g., radiolabeled serotonin) concentration, incubation time, temperature, and buffer composition are identical across all experiments. IC50 values are dependent on these conditions.[2][3][4]
-
Cell Passage Number: Use cells within a consistent and narrow passage number range, as receptor expression levels can change with extensive passaging.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Data Analysis: Use a consistent data analysis method and ensure that your curve fitting is appropriate for your data.
In Vivo Studies
Q7: What are some key considerations to minimize variability in in vivo studies with this compound?
A7: In vivo studies can have multiple sources of variability:
-
Animal Strain and Genetics: The genetic background of the animal model can influence drug metabolism and response.[5]
-
Route of Administration and Formulation: The method of administration (e.g., i.p., i.v., oral) and the vehicle used can affect the bioavailability and pharmacokinetics of the compound.
-
Metabolism: Be aware that this compound may be metabolized in vivo, which could affect its concentration at the target site over time.[2]
-
Behavioral Testing: Ensure that behavioral testing paradigms are well-validated and that environmental conditions are strictly controlled to minimize stress-induced variability.
Q8: Are there known off-target effects of this compound that I should be aware of?
A8: this compound is known as a highly selective inhibitor of the serotonin transporter.[6] However, at higher concentrations, it may have some effects on noradrenergic neurons.[7] It is always good practice to perform counter-screening against other relevant monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), to confirm selectivity in your experimental system.
Data Presentation
The following tables summarize key quantitative data for this compound and some of its analogs.
Table 1: Binding Affinity (Ki) of this compound and Analogs for the Serotonin Transporter (SERT)
| Compound | Ki (nM) | Radioligand Displaced | Tissue/Cell Source | Reference |
| This compound | 0.17 | [3H]citalopram | Rat cortical synaptic membranes | [8] |
| 4-chloro-6-nitroquipazine | 0.03 | [3H]citalopram | Rat cortical synaptic membranes | [8] |
| 3-(3-fluoropropyl)-6-nitroquipazine | 0.32 | Not specified | Rat brain cortical membranes | [9] |
| 5-bromo-6-nitroquipazine | ~0.097 | [3H]paroxetine | Not specified | [10] |
| 5-iodo-6-nitroquipazine | ~0.14 | [3H]paroxetine | Not specified | [10] |
| 2'-methyl-6-nitroquipazine | Not specified (50x more potent than 3'-methyl) | [3H]paroxetine | Rat cortical membrane | [11] |
| 3-alkyl-4-halo-6-nitroquipazines (various) | 2.23 - 2.70 | [3H]citalopram | Rat cortical membranes | [12] |
*Calculated from the equipotent molar ratio (EPMR) provided in the source, assuming a Ki of 0.17 nM for this compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for SERT
This protocol describes a method to determine the binding affinity (Ki) of this compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand (e.g., [3H]citalopram or [3H]paroxetine).
Materials:
-
Cell membranes or tissue homogenates expressing SERT
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radiolabeled SERT ligand (e.g., [3H]citalopram)
-
Unlabeled this compound
-
Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)
-
96-well plates
-
Filter mats (e.g., GF/B or GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and this compound to their final concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + high concentration of non-specific control.
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Serotonin Uptake Assay in Cultured Cells
This protocol measures the ability of this compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.
Materials:
-
Cultured cells expressing SERT (e.g., HEK293-SERT, JAR cells)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]-Serotonin
-
This compound
-
Non-specific uptake control (e.g., a high concentration of a known SERT inhibitor)
-
96-well cell culture plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere and grow to an appropriate confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate Uptake: Add [3H]-Serotonin to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate Uptake: Rapidly aspirate the assay solution and wash the cells multiple times with ice-cold assay buffer to remove extracellular [3H]-Serotonin.
-
Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake. Plot the percent inhibition of specific uptake as a function of this compound concentration to determine the IC50.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a serotonin transporter (SERT) inhibitor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical relationships for troubleshooting experimental variability.
References
- 1. swordbio.com [swordbio.com]
- 2. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound [medbox.iiab.me]
- 6. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 8. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Syntheses and binding affinities of this compound analogues for serotonin transporter: Part 3. A potential 5-HT transporter imaging agent, 3-(3-[18F]fluoropropyl)-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding potency of this compound analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Nitroquipazine Dosage for In Vivo Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of 6-Nitroquipazine in in vivo neuroscience research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2][3][4] Its primary mechanism of action is to block the serotonin transporter (SERT), a protein located on the membrane of presynaptic serotonergic neurons.[5] By inhibiting SERT, this compound prevents the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[6]
Q2: What are the common in vivo applications of this compound in neuroscience research?
A2: this compound and its analogs are utilized in a variety of in vivo neuroscience studies to investigate the role of the serotonergic system in various physiological and pathological processes. Common applications include behavioral assays to study anxiety, depression, and motor control, as well as in microdialysis studies to measure extracellular serotonin levels in specific brain regions.
Q3: What is a typical starting dose for this compound in rodent models?
A3: The optimal dose of this compound can vary significantly depending on the animal model, the specific research question, and the route of administration. Based on available literature for this compound and its potent analogs, a range of doses has been reported. For instance, a dose of 2 mg/kg (intravenous) of a radiolabeled this compound analog has been used in rats for in vivo binding studies.[7] Studies with the parent compound, quipazine, have used doses such as 0.3 mg/kg (intrathecal) in neonatal rats to elicit stepping behavior.[8] Chronic studies with quipazine derivatives have used doses up to 20 mg/kg. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
-
Problem: Difficulty dissolving this compound in a vehicle suitable for in vivo administration. Many complex organic molecules have low aqueous solubility.[9][10][11][12]
-
Solution:
-
Co-solvents: For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) can be used.[13][14] For the final formulation for injection, it is critical to dilute the DMSO stock in a physiologically compatible vehicle such as sterile saline or phosphate-buffered saline (PBS) to minimize toxicity. Ensure the final concentration of DMSO is low (typically <5-10%) in the injected volume.
-
pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the vehicle.[14]
-
Vehicle Selection: A common vehicle for poorly soluble compounds is a mixture of DMSO, Tween 80 (a surfactant to aid in suspension), and saline. A typical preparation might involve dissolving the compound in DMSO first, then adding Tween 80, and finally bringing the solution to the final volume with saline.
-
Issue 2: Lack of Expected Efficacy or High Variability in Results
-
Problem: The administration of this compound does not produce the anticipated behavioral or neurochemical effects, or there is significant variability between subjects.
-
Solution:
-
Dose Optimization: The initial dose may be suboptimal. It is essential to conduct a dose-response study to identify the effective dose range for your specific animal model and experimental setup.
-
Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, subcutaneous) significantly impacts the pharmacokinetics of the compound. Ensure the chosen route is appropriate for the experimental question and that the injection procedure is performed correctly and consistently.
-
Habituation and Stress: Animals should be properly habituated to the experimental procedures and environment to minimize stress-induced variability in behavioral responses.[15]
-
Individual Differences: Be aware of inter-individual variability in drug responses, which can be influenced by genetic and environmental factors.[16]
-
Issue 3: Adverse Effects Observed in Animals
-
Solution:
-
Dose Reduction: The observed adverse effects may be dose-dependent. Reducing the dose may alleviate these effects while maintaining the desired pharmacological action.
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to the compound and not the vehicle itself.
-
Monitor for Serotonin Syndrome: At high doses or in combination with other serotonergic agents, there is a risk of serotonin syndrome, characterized by autonomic dysfunction, neuromuscular hyperactivity, and changes in mental status.[4] Monitor animals closely for these signs.
-
Gastrointestinal Effects: Quipazine has been associated with gastrointestinal effects.[19] If you observe signs of GI distress, consider if the dose can be lowered or if the formulation can be optimized.
-
Data Presentation
Table 1: Summary of In Vivo Dosages for Quipazine and its Analogs
| Compound | Animal Model | Application | Dosage | Route of Administration | Reference |
| [125I]5-iodo-6-nitroquipazine | Rat | In vivo binding | 2 mg/kg (co-administered with paroxetine) | Intravenous (i.v.) | [7] |
| Quipazine | Neonatal Rat | Locomotor behavior (air-stepping) | 0.3 mg/kg | Intrathecal (i.t.) | [8] |
| Quipazine derivatives | Rat | Chronic antidepressant-like effects | 20 mg/kg (daily) | Not specified | |
| Anatabine (tobacco constituent) | Rat | Locomotor activity | 1 mg/kg and 10 mg/kg | Not specified | [15] |
| Psilocybin | Mouse | Antidepressant and anxiolytic effects | 1 mg/kg | Intraperitoneal (i.p.) | [20] |
Note: This table includes data for quipazine and its analogs to provide a reference range. The optimal dose for this compound should be determined empirically for each specific study.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may aid in dissolution.
-
-
Working Solution Preparation (prepare fresh on the day of use):
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume needed for the experiment.
-
In a sterile tube, add the calculated volume of the DMSO stock solution.
-
Add a surfactant such as Tween 80 to a final concentration of 5-10% of the total volume. Mix thoroughly.
-
Slowly add sterile saline (0.9% NaCl) to the desired final volume while vortexing to prevent precipitation. The final DMSO concentration should be below 10%.
-
-
Administration:
-
Administer the solution via intraperitoneal injection to mice at a volume of 10 mL/kg body weight.
-
Protocol 2: Intravenous (i.v.) Injection in Rats (via tail vein)
-
Animal Preparation:
-
Warm the rat's tail using a heat lamp or warm water bath (38-40°C) for a few minutes to dilate the lateral tail veins.
-
Place the rat in a suitable restraint device.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe containing the this compound solution, insert the needle into one of the lateral tail veins at a shallow angle.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
The maximum bolus injection volume is typically 1-5 ml/kg.
-
-
Post-injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Mandatory Visualizations
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]
- 7. [125I]5-iodo-6-nitroquipazine: a potent and selective ligand for the 5-hydroxytryptamine uptake complex. II. In vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Behaviorally Effective Tobacco Constituent Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 18. Drugs That Modify Animal Behavior | Veterian Key [veteriankey.com]
- 19. ClinPGx [clinpgx.org]
- 20. Evaluation of behavioural and neurochemical effects of psilocybin in mice subjected to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 6-Nitroquipazine experiments
Welcome to the technical support center for 6-Nitroquipazine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability or Poor Reproducibility in Radioligand Binding Assays
-
Question: My binding assay results with this compound show high variability between replicates and poor reproducibility across experiments. What are the likely causes and solutions?
-
Answer: High variability in radioligand binding assays can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Preparation and Handling:
-
This compound Solution: Ensure your this compound stock solution is freshly prepared and has been stored correctly. As a general guideline for bioactive compounds, stock solutions in an appropriate solvent (like DMSO) should be stored in aliquots at -20°C for up to one month to minimize freeze-thaw cycles. For daily use, allow the aliquot to equilibrate to room temperature for at least 60 minutes before use.
-
Radioligand Integrity: Verify the age and storage conditions of your radioligand (e.g., [³H]citalopram). Degradation of the radioligand can lead to inconsistent binding.
-
Buffer pH and Composition: Inconsistencies in buffer pH and ionic strength can significantly impact binding affinities. Prepare fresh buffers and double-check the pH before each experiment.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Ensure that the incubation time is sufficient to reach equilibrium and that the temperature is consistently maintained throughout the experiment.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
-
Data Analysis:
-
Non-Specific Binding (NSB): High or variable NSB can obscure the specific binding signal. Ensure you are using an appropriate concentration of a competing ligand to accurately determine NSB.
-
-
Issue 2: Lower than Expected Potency (High IC50/Ki) of this compound
-
Question: The calculated IC50 or Ki value for this compound in my assay is significantly higher than the sub-nanomolar values reported in the literature. What could be the reason?
-
Answer: A discrepancy in potency can be due to several experimental variables:
-
This compound Degradation: As mentioned above, improper storage or handling of the this compound stock solution can lead to degradation and reduced potency.
-
Assay System:
-
Protein Concentration: Using an excessively high concentration of membrane preparation or protein in the assay can lead to ligand depletion, resulting in an apparent decrease in potency.
-
Radioligand Concentration: The concentration of the radioligand used can influence the calculated IC50. Ensure you are using a concentration at or below the Kd of the radioligand for the receptor.
-
-
Competition with Endogenous Ligands: Incomplete washing of tissue preparations can leave endogenous serotonin, which will compete with this compound and the radioligand, leading to an overestimation of the IC50.
-
Issue 3: Unexpected Off-Target Effects in Cellular or In Vivo Experiments
-
Question: I am observing effects in my experiments that are not consistent with selective serotonin transporter (SERT) inhibition. Could this compound be interacting with other targets?
-
Answer: While this compound is known to be a highly selective SERT inhibitor, off-target effects can occur, particularly at higher concentrations.[1][2]
-
Selectivity Profile: this compound displays high selectivity for SERT over the dopamine transporter (DAT) and norepinephrine transporter (NET). However, at high micromolar concentrations, some interaction with other monoamine transporters or receptors cannot be entirely ruled out.
-
Dose-Response Curve: It is crucial to perform a full dose-response curve to ensure that the observed effects are concentration-dependent and occur within the expected range for SERT inhibition.
-
Control Experiments: To confirm that the observed effect is mediated by SERT, consider using a structurally different but equally potent and selective SERT inhibitor as a positive control. Additionally, using a cell line or animal model lacking SERT can help to rule out off-target effects.
-
Issue 4: Inconsistent Results in Serotonin Uptake Assays
-
Question: My serotonin uptake assay results with this compound are inconsistent. What are the common pitfalls in this type of assay?
-
Answer: Serotonin uptake assays can be sensitive to various factors:
-
Cell Health: Ensure that the cells or synaptosomes used in the assay are healthy and viable. Poor cell health will lead to compromised transporter function.
-
Uptake Time: The uptake of serotonin is time-dependent. It is important to perform a time-course experiment to determine the linear range of uptake and to conduct your inhibition experiments within this linear phase.
-
Temperature: Serotonin uptake is an active process that is temperature-dependent. Maintain a consistent temperature (typically 37°C) during the uptake incubation.
-
Washing Steps: Inefficient washing to remove extracellular [³H]serotonin can lead to high background signal and inaccurate results.
-
Issue 5: Challenges in In Vivo Microdialysis Experiments
-
Question: I am having trouble with my in vivo microdialysis experiments to measure changes in extracellular serotonin levels after this compound administration. What are some common issues?
-
Answer: In vivo microdialysis is a complex technique with several potential challenges:
-
Probe Recovery: The recovery of the microdialysis probe can vary and should be determined in vitro before the in vivo experiment. Inconsistent recovery will lead to variable results.
-
Basal Levels: Establishing a stable baseline of extracellular serotonin before drug administration is crucial. Allow sufficient time for the animal to recover from probe insertion and for the baseline to stabilize.
-
Route of Administration: The route and dose of this compound administration will significantly impact the observed effects. Ensure consistent and accurate drug delivery.
-
Metabolism: Be aware that this compound may be metabolized in vivo, and its metabolites may have different activities.
-
Data Presentation
The following table summarizes the binding affinities (Ki) of this compound and some of its analogs for the serotonin transporter (SERT).
| Compound | Ki (nM) for SERT | Reference |
| This compound | 0.17 | [3] |
| 4-Chloro-6-nitroquipazine | 0.03 | [3] |
| 3-Fluoropropyl-6-nitroquipazine | 0.32 | [4] |
| 3-Alkyl-4-halo-6-nitroquipazine (3b) | 2.70 ± 0.32 | [4] |
| 3-Alkyl-4-halo-6-nitroquipazine (4d) | 2.23 ± 0.46 | [4] |
Experimental Protocols
1. Radioligand Binding Assay for SERT
This protocol is adapted from a standard [³H]citalopram binding assay and can be used to determine the binding affinity of this compound for the serotonin transporter.
-
Materials:
-
Rat brain cortex membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
[³H]citalopram (radioligand)
-
This compound (test compound)
-
Fluoxetine or another selective SERT inhibitor (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, [³H]citalopram (at a concentration near its Kd), and membrane preparation.
-
Non-Specific Binding (NSB): A high concentration of fluoxetine (e.g., 10 µM), [³H]citalopram, and membrane preparation.
-
Competition Binding: Serial dilutions of this compound, [³H]citalopram, and membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting NSB from total binding.
-
Determine the IC50 of this compound and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Serotonin Uptake Assay
This protocol describes a method to measure the inhibition of serotonin uptake by this compound in cells expressing SERT or in synaptosomes.
-
Materials:
-
Cells expressing SERT or synaptosomal preparation
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]serotonin
-
This compound
-
A known SERT inhibitor (e.g., paroxetine) for determining non-specific uptake
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound in the uptake buffer.
-
Pre-incubate the cells with the different concentrations of this compound or the non-specific uptake inhibitor for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [³H]serotonin to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percent inhibition of serotonin uptake at each concentration of this compound and determine the IC50 value.
-
Visualizations
Signaling Pathway Downstream of SERT Inhibition
Inhibition of the serotonin transporter (SERT) by this compound leads to an increase in extracellular serotonin levels. This can activate downstream signaling pathways, including the cyclic AMP (cAMP) response element-binding protein (CREB) pathway, which is involved in neuroplasticity and the therapeutic effects of antidepressants.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling 6-Nitroquipazine powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling 6-Nitroquipazine powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of the serotonin transporter (SERT).[1] It is widely used in scientific research to study the serotonergic system and its role in various physiological and pathological processes.
Q2: What are the primary hazards associated with this compound powder?
A2: According to safety data sheets, this compound is harmful if swallowed and may cause an allergic skin reaction. It can also cause skin and serious eye irritation, and may lead to respiratory irritation.
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
A3: When handling this compound powder, it is essential to wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety glasses with side shields. If there is a risk of inhalation, a NIOSH-approved respirator should be used.
Q4: How should I store this compound powder?
A4: While some suppliers may ship this compound at room temperature, long-term storage recommendations are not consistently provided.[1] It is best practice to refer to the Certificate of Analysis provided by the supplier for specific storage conditions. In the absence of specific instructions, storing the powder in a tightly sealed container in a cool, dry, and dark place is a general precautionary measure.
Q5: What is the recommended procedure for disposing of this compound waste?
A5: this compound and its containers should be disposed of at an approved waste disposal plant. It is important to prevent the release of this chemical into the environment.
Troubleshooting Guides
Issue: Poor or Incomplete Dissolution of this compound Powder
-
Possible Cause 1: Incorrect Solvent.
-
Solution: While specific solubility data is not widely available, serotonin transporter inhibitors are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Attempt to dissolve a small amount in DMSO or ethanol.
-
-
Possible Cause 2: Insufficient Mixing.
-
Solution: Ensure vigorous vortexing of the solution. Gentle warming in a 37°C water bath may aid in dissolution. Visually inspect the solution to confirm the absence of any undissolved particles.
-
-
Possible Cause 3: Concentration Exceeds Solubility Limit.
-
Solution: Try preparing a more dilute stock solution. It is often better to prepare a fresh, more dilute solution than to struggle with a supersaturated one.
-
Issue: Variability in Experimental Results
-
Possible Cause 1: Degradation of this compound Stock Solution.
-
Solution: There is limited information on the long-term stability of this compound solutions. It is recommended to prepare fresh stock solutions for each experiment or to aliquot single-use portions of a freshly prepared stock and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Inaccurate Pipetting of a Potent Compound.
-
Solution: this compound is a highly potent compound with a Ki in the sub-nanomolar range.[1] Ensure that your pipettes are properly calibrated, and use appropriate pipetting techniques for small volumes to ensure accurate and reproducible concentrations in your assays.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound Maleate
| Property | Value |
| CAS Number | 77372-73-7 |
| Molecular Formula | C17H18N4O6 |
| Molecular Weight | 374.35 g/mol |
Experimental Protocols
Serotonin Transporter (SERT) Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin transporter, using this compound as a reference compound.
Materials:
-
Rat cortical membranes (or other tissue/cell preparation expressing SERT)
-
[³H]-Citalopram or another suitable radioligand for SERT
-
This compound maleate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Multi-well plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound maleate (e.g., 1 mM) in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the competition curve.
-
Dilute the radioligand to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, add the following to each well:
-
Assay Buffer
-
Rat cortical membranes
-
Increasing concentrations of this compound or the test compound.
-
For non-specific binding determination, add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
-
Initiate the binding reaction by adding the [³H]-radioligand to all wells.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
-
Termination and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
References
Identifying and mitigating off-target effects of 6-Nitroquipazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of 6-Nitroquipazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the serotonin transporter (SERT). It is a potent and selective serotonin reuptake inhibitor (SSRI) with a high binding affinity for SERT, exhibiting a Ki value of approximately 0.17 nM.
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is highly selective for SERT, it may exhibit lower affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] Additionally, like many small molecules, it has the potential to interact with other receptors, enzymes, and ion channels at higher concentrations. One study has also noted its ability to inhibit melanogenesis in vitro, suggesting a potential off-target effect on pigmentation processes.[2][3]
Q3: Why is it important to investigate the off-target effects of this compound?
A3: Investigating off-target effects is crucial for several reasons:
-
Understanding Unexpected Phenotypes: Off-target interactions can lead to unexpected biological responses or side effects in experimental models.
-
Preclinical Safety Assessment: A thorough off-target profile is essential for evaluating the safety of a compound for potential therapeutic development.
-
Discovering New Therapeutic Applications: Identifying off-target activities can sometimes lead to the discovery of new therapeutic uses for a compound (drug repurposing).
Q4: What are the first steps I should take if I suspect an off-target effect in my experiment?
A4: If you observe an unexpected phenotype, consider the following initial steps:
-
Confirm On-Target Engagement: Use a secondary assay to verify that this compound is interacting with SERT at the concentrations used in your experiment.
-
Dose-Response Analysis: Perform a dose-response curve for both the expected on-target effect and the unexpected phenotype. A significant separation in the potency for these two effects may suggest an off-target mechanism for the unexpected phenotype.
-
Use a Structurally Unrelated SERT Inhibitor: Compare the effects of this compound with another potent and selective SERT inhibitor that has a different chemical structure. If the unexpected phenotype is not replicated by the other inhibitor, it is more likely to be an off-target effect of this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating off-target effects of this compound.
Table 1: Interpreting this compound Binding Affinity Data (Illustrative)
Disclaimer: The following table contains illustrative data for educational purposes, as comprehensive public data on the off-target binding profile of this compound is limited. The Ki value for SERT is based on published findings.
| Target | Ki (nM) | Selectivity vs. SERT | Potential Implication |
| SERT (On-Target) | 0.17 | - | Primary therapeutic/experimental effect |
| NET (Off-Target) | 185 | 1088-fold | At high concentrations, may affect noradrenergic signaling. |
| DAT (Off-Target) | 950 | 5588-fold | Unlikely to have significant dopaminergic effects at typical experimental concentrations. |
| α1-adrenergic Receptor | >10,000 | >58,000-fold | Minimal risk of direct alpha-1 adrenergic effects. |
| D2 Dopamine Receptor | >10,000 | >58,000-fold | Minimal risk of direct D2 dopaminergic effects. |
Troubleshooting Steps:
-
Phenotype Observed at High Concentrations: If you observe an unexpected effect only at high concentrations of this compound (e.g., >100 nM), consult the selectivity profile. The effect might be due to engagement with lower-affinity off-targets like NET.
-
Noradrenergic-like Effects: If your experimental system shows signs of noradrenergic modulation (e.g., changes in heart rate, blood pressure, or specific neuronal firing patterns), consider the possibility of NET inhibition. To test this, you can try to rescue the phenotype with a specific NET antagonist.
-
Lack of Effect with Other SSRIs: If a different, structurally unrelated SSRI does not produce the same unexpected phenotype, it strongly suggests an off-target effect specific to the chemical structure of this compound.
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
Objective: To computationally predict potential off-target interactions of this compound based on its chemical structure.
Methodology:
-
Obtain the Chemical Structure: Obtain the 2D or 3D chemical structure of this compound (e.g., as a SMILES string or SDF file).
-
Select Prediction Tools: Utilize publicly available or commercial in silico tools for off-target prediction. Examples include:
-
Similarity-based methods: Search databases like ChEMBL or PubChem to find proteins that are targeted by compounds structurally similar to this compound.
-
Machine learning-based models: Use predictive models that have been trained on large datasets of compound-target interactions.
-
-
Perform the Analysis: Submit the structure of this compound to the selected tools.
-
Interpret the Results: The output will typically be a list of potential off-targets with a prediction score or probability. Prioritize targets with high prediction scores for experimental validation.
Protocol 2: Competitive Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)
Objective: To experimentally determine the binding affinity (Ki) of this compound for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.
-
Radioligands:
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine
-
For NET: [³H]-Nisoxetine
-
For DAT: [³H]-WIN 35,428
-
-
This compound stock solution (e.g., in DMSO).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Methodology:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the radioligand to a working concentration (typically at or below its Kd).
-
Resuspend the cell membranes in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a known, non-radioactive inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).
-
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. potential off-target signaling of this compound.
References
How to improve the yield of 6-Nitroquipazine synthesis
Welcome to the technical support center for the synthesis of 6-Nitroquipazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.
I. Overview of the Efficient Synthesis of this compound
An efficient and regioselective three-step synthesis of this compound has been developed, starting from the commercially available hydrocarbostyril. This method avoids the non-regioselective nitration of quipazine, which results in a mixture of isomers and a complicated purification process.[1] The overall yield for this improved synthesis is approximately 82%.[1]
The synthesis workflow can be visualized as follows:
Caption: High-yield, three-step synthesis of this compound.
II. Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during each step of the synthesis.
Step 1: Nitration of Hydrocarbostyril
Objective: To regioselectively nitrate hydrocarbostyril at the 6-position to yield 6-nitrohydrocarbostyril.
Q1: What are the critical parameters for achieving high regioselectivity and yield in the nitration step?
A1: Temperature and the concentration of the acidic mixture are crucial. Using a mixture of concentrated sulfuric acid and concentrated nitric acid at a low temperature (-10°C) significantly improves the yield of the desired 6-nitro product to 90%.[1] Running the reaction at a higher temperature or with less dilute acids can lead to the formation of dinitro products and other isomers, reducing the overall yield of the desired mononitro product.[1]
Q2: I am observing the formation of multiple nitro isomers. How can I improve the regioselectivity for the 6-nitro product?
A2: The formation of other nitro isomers, such as the 8-nitro and dinitro derivatives, can occur if the reaction conditions are not carefully controlled. To enhance the regioselectivity for the 6-nitro position:
-
Maintain a low temperature: Ensure the reaction temperature is consistently held at -10°C during the addition of the nitrating mixture and throughout the reaction time.
-
Slow addition: Add the nitrating mixture dropwise to the solution of hydrocarbostyril in sulfuric acid to prevent localized overheating.
-
Controlled stoichiometry: Use a precise amount of nitric acid to avoid over-nitration.
Q3: The yield of 6-nitrohydrocarbostyril is consistently low, even with controlled temperature. What are other potential causes?
A3: Low yields can also result from:
-
Incomplete reaction: Ensure the reaction is stirred for the recommended 3 hours to allow for complete conversion.
-
Work-up issues: During the work-up, the product is precipitated by pouring the reaction mixture onto ice. Ensure that a sufficient amount of ice is used to keep the temperature low and that the product is completely precipitated before filtration.
-
Purity of starting material: The purity of the starting hydrocarbostyril can affect the reaction outcome. Ensure you are using a high-purity starting material.
| Parameter | Standard Condition | Optimized Condition | Yield of 6-Nitrohydrocarbostyril |
| Temperature | Room Temperature | -10°C | 60%[1] |
| Acid Concentration | Concentrated HNO₃/H₂SO₄ | Diluted with water | 90%[1] |
Step 2: Chlorination and Aromatization of 6-Nitrohydrocarbostyril
Objective: To convert 6-nitrohydrocarbostyril to 2-chloro-6-nitroquinoline.
Q1: What is the best reagent for the chlorination and aromatization of 6-nitrohydrocarbostyril?
A1: The combination of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and phosphorus oxychloride (POCl₃) in refluxing benzene gives the highest yield of 2-chloro-6-nitroquinoline (96%).[1] Using chloranil in place of DDQ results in a significantly lower yield (50%).[1] Treatment with only POCl₃ leads to a very low yield (3%), while using DDQ without POCl₃ does not produce the desired product.[1]
Q2: My yield of 2-chloro-6-nitroquinoline is low despite using DDQ and POCl₃. What could be the issue?
A2: Several factors can contribute to a lower yield in this step:
-
Stoichiometry of DDQ: The amount of DDQ used is critical. A 1:1 molar ratio of DDQ to 6-nitrohydrocarbostyril is optimal. Using lower amounts of DDQ will result in incomplete conversion and lower yields.
-
Reaction time and temperature: The reaction should be refluxed for 3 hours to ensure complete conversion.
-
Moisture: The reaction is sensitive to moisture. Ensure that all glassware is dry and that anhydrous solvents are used.
-
Purity of reagents: The purity of both DDQ and POCl₃ can impact the reaction efficiency.
| Reagent | Equivalents of DDQ | Yield of 2-Chloro-6-nitroquinoline |
| Chloranil | 1.0 | 50%[1] |
| DDQ | 0.3 | 20%[1] |
| DDQ | 0.4 | 37%[1] |
| DDQ | 0.5 | 41%[1] |
| DDQ | 1.0 | 96%[1] |
Q3: Are there any specific byproducts I should look out for in this step?
A3: The primary byproduct is unreacted starting material if the reaction is incomplete. If the reaction conditions are not optimal, you might also observe the formation of 6-nitro-2-quinolone. Monitoring the reaction by thin-layer chromatography (TLC) can help to determine the optimal reaction time and identify the presence of byproducts.
Step 3: Nucleophilic Substitution and Deprotection
Objective: To synthesize this compound by reacting 2-chloro-6-nitroquinoline with a protected piperazine, followed by deprotection.
Q1: Why is a protected piperazine used in the nucleophilic substitution step?
A1: 1-Piperazinecarboxaldehyde is used as a protected form of piperazine. The formyl group is a temporary protecting group for one of the amine functionalities of piperazine. This prevents undesired side reactions and allows for a cleaner substitution at the 2-position of the quinoline ring. The formyl group is then easily removed by acid hydrolysis in the final deprotection step.[1]
Q2: The yield of the final product, this compound, is lower than expected. What are the potential causes?
A2: Lower yields in this final step can be attributed to:
-
Incomplete substitution: The nucleophilic aromatic substitution reaction requires refluxing in DMF for 2 hours. Ensure the reaction goes to completion by monitoring with TLC.
-
Incomplete deprotection: The deprotection step with 4M H₂SO₄ at 90°C for 3 hours is critical. Incomplete removal of the formyl group will result in the formyl-protected intermediate remaining in the product mixture.
-
Purification losses: this compound is typically purified by column chromatography. Losses can occur during this purification step. Careful selection of the solvent system and proper column packing are important to maximize recovery.
-
Side reactions: At elevated temperatures, there is a possibility of side reactions. Ensure the temperature is carefully controlled during both the substitution and deprotection steps.
Q3: How can I effectively purify the final this compound product?
A3: Column chromatography on silica gel is a common method for purifying this compound. A suitable eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, can be used to separate the product from any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
III. Experimental Protocols
Step 1: Synthesis of 6-Nitrohydrocarbostyril
-
To a solution of hydrocarbostyril in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at -10°C.
-
The reaction mixture is stirred at -10°C for 3 hours.
-
The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried to afford 6-nitrohydrocarbostyril.
Step 2: Synthesis of 2-Chloro-6-nitroquinoline
-
A mixture of 6-nitrohydrocarbostyril, DDQ (1.0 equivalent), and phosphorus oxychloride (5.0 equivalents) in benzene is refluxed for 3 hours.
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give 2-chloro-6-nitroquinoline.
Step 3: Synthesis of this compound
-
A solution of 2-chloro-6-nitroquinoline and 1-piperazinecarboxaldehyde (5.0 equivalents) in DMF is refluxed for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is then refluxed in 4M sulfuric acid at 90°C for 3 hours.
-
After cooling, the reaction mixture is neutralized with a suitable base and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield this compound.
IV. Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the choice of reagents and the outcome of the chlorination/aromatization step.
Caption: Impact of different reagents on the yield of 2-chloro-6-nitroquinoline.
References
Addressing Batch-to-Batch Variability of 6-Nitroquipazine: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the batch-to-batch variability of 6-Nitroquipazine. Inconsistent experimental outcomes can often be traced back to variations in the purity and composition of this potent and selective serotonin reuptake inhibitor. This guide offers detailed FAQs, troubleshooting protocols, and experimental methodologies to help identify and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based serotonin reuptake assays using different batches of this compound. What are the likely causes?
A1: Inconsistent results in serotonin reuptake assays are a common challenge and can stem from several factors related to the this compound batch:
-
Purity Variations: The most significant factor is the presence of impurities. Different synthesis batches can yield varying levels of starting materials, byproducts, or degradation products. Some of these impurities may have their own biological activity, interfering with the assay.
-
Presence of Isomers: The synthesis of this compound can sometimes result in the formation of positional isomers (e.g., 5-nitro or 8-nitroquipazine). These isomers may have different potencies as serotonin reuptake inhibitors, leading to variable overall activity of the batch.
-
Degradation: this compound, like many organic molecules, can degrade over time if not stored properly. Exposure to light, moisture, or elevated temperatures can lead to the formation of degradation products with altered activity.
-
Inaccurate Quantification: Errors in determining the precise concentration of the this compound stock solution for each batch can lead to dosing inaccuracies in your experiments.
Q2: What are the potential impurities that could be present in a batch of this compound?
A2: Based on its synthesis, which often involves the nitration of a quinoline precursor followed by nucleophilic substitution with piperazine, several types of impurities can be anticipated:
-
Unreacted Starting Materials: Residual amounts of precursors such as 2-chloro-6-nitroquinoline or piperazine may be present.
-
Reaction Byproducts: The synthesis process can generate various side products. For instance, the nitration step can lead to the formation of other nitro-isomers of the quinoline ring.
-
Reagents and Solvents: Trace amounts of reagents used in the synthesis (e.g., phosphorus oxychloride, DDQ) or residual solvents from purification steps may remain.
-
Degradation Products: Over time, hydrolysis or oxidation of this compound can occur, leading to new, unidentified compounds.
Q3: How can we assess the purity and consistency of our this compound batches?
A3: A multi-pronged analytical approach is recommended to thoroughly characterize each batch:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the main compound and any impurities. A validated HPLC method can provide a detailed "fingerprint" of each batch.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of impurities by providing their mass-to-charge ratio, which can help in elucidating their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of this compound and for identifying and quantifying impurities, especially isomers.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in Serotonin Reuptake Assays
If you are observing significant variations in the IC50 values of this compound between different batches in your serotonin reuptake assays, follow this troubleshooting workflow:
Issue 2: Unexpected Peaks in HPLC Chromatogram
The appearance of unexpected peaks in your HPLC analysis of a this compound batch indicates the presence of impurities. Use the following logical relationship to identify the source of these impurities:
Data Presentation
Table 1: Hypothetical Purity Analysis of Three Batches of this compound by HPLC-UV
| Batch ID | Retention Time (min) | Peak Area (%) | Identity |
| Batch A | 5.2 | 99.5 | This compound |
| 3.8 | 0.3 | Impurity 1 | |
| 6.1 | 0.2 | Impurity 2 | |
| Batch B | 5.2 | 97.8 | This compound |
| 3.8 | 1.5 | Impurity 1 | |
| 4.5 | 0.7 | Impurity 3 | |
| Batch C | 5.2 | 98.9 | This compound |
| 3.8 | 0.5 | Impurity 1 | |
| 6.1 | 0.6 | Impurity 2 |
Table 2: Hypothetical ¹H NMR and ¹³C NMR Chemical Shift Data for this compound and a Potential Isomeric Impurity
| Compound | Nucleus | Chemical Shift (ppm) |
| This compound | ¹H | 8.8-7.2 (aromatic), 3.9 (piperazine), 3.1 (piperazine) |
| ¹³C | 160-110 (aromatic), 52 (piperazine), 45 (piperazine) | |
| Impurity (Isomer) | ¹H | 8.9-7.3 (aromatic), 3.9 (piperazine), 3.1 (piperazine) |
| ¹³C | 161-111 (aromatic), 52 (piperazine), 45 (piperazine) |
Note: The chemical shifts are approximate and will vary depending on the solvent and instrument used. The key is to look for differences in the aromatic region to distinguish between isomers.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
This protocol provides a general method for assessing the purity of this compound batches.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
Protocol 2: Structure Confirmation by ¹H and ¹³C NMR Spectroscopy
This protocol outlines the general procedure for acquiring NMR spectra of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound batch in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts in both ¹H and ¹³C spectra to a reference spectrum or to predicted values to confirm the structure and identify any impurities.
Mandatory Visualization
Signaling Pathway of this compound Action
This compound is a selective serotonin reuptake inhibitor (SSRI). It acts by blocking the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This blockage leads to an increased concentration of serotonin in the synapse, enhancing its effects on postsynaptic receptors.
Technical Support Center: Optimizing 6-Nitroquipazine In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for in vitro assays involving 6-Nitroquipazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro application of this compound?
A1: The primary in vitro application of this compound is as a high-affinity, selective antagonist for the serotonin transporter (SERT). It is commonly used in competitive radioligand binding assays to determine the affinity of other compounds for SERT.[1][2][3] In these assays, this compound competes with a radiolabeled ligand (e.g., [³H]paroxetine or [³H]citalopram) for binding to membranes prepared from tissues or cells expressing SERT.[2][3]
Q2: Why is optimizing incubation time crucial for this compound assays?
A2: Optimizing the incubation time is critical to ensure that the binding reaction reaches equilibrium.[4][5]
-
Too short of an incubation time will result in an underestimation of the binding affinity (an artificially high Kᵢ value) because the competition between this compound and the radioligand will not have reached a steady state.[4]
-
Too long of an incubation time can lead to increased non-specific binding, degradation of the receptor or ligands, and a reduced signal-to-noise ratio.[4]
For cell viability assays, the incubation time determines the duration of cellular exposure to this compound and is critical for observing potential cytotoxic or proliferative effects.
Q3: What is a typical starting point for incubation time and temperature in a SERT binding assay with this compound?
A3: A common starting point for many receptor binding assays is a 60-minute incubation at room temperature (25°C) or 37°C.[4] However, the optimal conditions are highly dependent on the specific radioligand, receptor source, and their concentrations. It is essential to experimentally determine the optimal incubation time for your specific system by performing an association kinetics experiment.[4]
Q4: How does incubation time affect the determination of Kᵢ values in competitive binding assays?
A4: The calculation of the inhibitor constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation assumes that the binding reaction is at equilibrium. If the incubation time is insufficient to reach equilibrium, the measured IC₅₀ value will be inaccurate, leading to an incorrect Kᵢ value.
Troubleshooting Guides
I. SERT Radioligand Binding Assays
This guide addresses common issues encountered when using this compound in competitive binding assays for the serotonin transporter.
Table 1: Troubleshooting Common Issues in SERT Binding Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background/ Non-Specific Binding (NSB) | 1. Incubation time is too long: Allows the radioligand to bind to non-target sites.[4] 2. Inadequate washing: Insufficient removal of unbound radioligand.[6] 3. Radioligand concentration is too high: Increases the likelihood of binding to low-affinity, non-specific sites.[4] 4. Filter binding: The radioligand may be binding to the filter paper itself. | 1. Reduce the incubation time. The optimal time should be just enough to reach equilibrium for specific binding.[4] 2. Increase the number of wash steps (3-4 times) and the volume of ice-cold wash buffer.[6] 3. Use a lower concentration of the radioligand, typically at or below its Kd value for the target receptor.[4] 4. Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI).[6] |
| Low Specific Binding | 1. Incubation time is too short: The binding reaction has not reached equilibrium.[4] 2. Degraded reagents: The radioligand or the receptor preparation (membranes) has lost activity. 3. Incorrect assay conditions: Suboptimal buffer pH, ionic strength, or temperature. | 1. Perform a time-course (association kinetics) experiment to determine the optimal incubation time where specific binding reaches a plateau.[4] 2. Use fresh or properly stored reagents. Verify the specific activity and purity of the radioligand. 3. Optimize the assay buffer composition and ensure the incubation is performed at a consistent and optimal temperature.[7] |
| High Variability Between Replicates | 1. Inconsistent incubation times: Staggering the addition of reagents without precise timing. 2. Temperature fluctuations: Inconsistent temperature during incubation or between assays.[4] 3. Inconsistent sample handling: Variations in pipetting, mixing, or washing techniques. | 1. Stagger the addition of reagents to ensure each well/tube incubates for the same duration. 2. Use a calibrated incubator or water bath to maintain a constant temperature. Allow all reagents to reach the assay temperature before starting the reaction.[4] 3. Adhere strictly to a standardized protocol. Ensure all personnel are adequately trained on the assay procedures.[7] |
| Unexpected Kᵢ Value for this compound | 1. Incubation time not at equilibrium: As described above, this can lead to inaccurate IC₅₀ and Kᵢ values. 2. Incorrect concentration of radioligand or this compound: Errors in serial dilutions. 3. Radioligand depletion: A significant fraction of the radioligand binds to the receptor, violating the assumptions of the Cheng-Prusoff equation. | 1. Confirm that the incubation time is sufficient for the reaction to reach equilibrium. 2. Prepare fresh dilutions and verify concentrations. 3. Ensure that the total receptor concentration is much lower than the Kd of the radioligand to minimize depletion. |
Experimental Protocol: Determining Optimal Incubation Time for a SERT Binding Assay
This protocol describes how to perform an association kinetics experiment to find the optimal incubation time.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: e.g., [³H]citalopram at a concentration equal to its Kd.
-
Non-specific Binding Control: A high concentration of a competing ligand (e.g., 10 µM fluoxetine).
-
Membrane Preparation: A consistent amount of membrane protein expressing SERT.
-
-
Set up Assay Tubes:
-
Total Binding Tubes: Assay buffer + radioligand + membrane preparation.
-
Non-specific Binding (NSB) Tubes: Assay buffer + radioligand + non-specific binding control + membrane preparation.
-
-
Incubation:
-
Initiate the binding reaction by adding the membrane preparation to the tubes at staggered intervals.
-
Incubate at the desired temperature (e.g., 25°C).
-
At various time points (e.g., 5, 15, 30, 45, 60, 90, 120, 180 minutes), terminate the reaction by rapid filtration.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot specific binding versus incubation time. The optimal incubation time is the point at which the specific binding reaches a stable plateau.
-
Visualization of Experimental Workflow
Caption: Workflow for determining optimal incubation time.
II. Cell Viability Assays
This guide provides troubleshooting for assessing the effect of this compound on cell viability, for example, using an MTT assay.
Table 2: Troubleshooting Common Issues in Cell Viability Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Uneven cell seeding: Inconsistent number of cells per well.[8] 2. Edge effects: Evaporation from wells on the edge of the plate. 3. Inconsistent incubation time: Variation in the duration of this compound exposure. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.[8] 2. Avoid using the outer wells of the microplate or fill them with sterile medium/PBS. 3. Use a multichannel pipette for simultaneous addition of this compound to multiple wells. |
| Unexpectedly Low or High Cell Viability | 1. This compound degradation: The compound may be unstable in the culture medium over long incubation periods. 2. Altered cell metabolism: this compound might affect cellular metabolic activity without directly impacting viability, which can skew results of metabolic-based assays like MTT.[8] 3. Inappropriate incubation time: The chosen incubation time may be too short to induce a cytotoxic effect or too long, leading to secondary effects. | 1. Prepare fresh solutions of this compound for each experiment. 2. Confirm results using a non-metabolic-based viability assay, such as a dye exclusion assay (e.g., Trypan Blue).[8] 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect. |
| Inconsistent Dose-Response Curve | 1. Inappropriate concentration range: The selected concentrations of this compound may not cover the dynamic range of the cellular response. 2. Short incubation time: Insufficient time for the compound to exert its full effect at different concentrations. | 1. Perform a broad-range dose-response experiment to identify the effective concentration range.[8] 2. Increase the incubation time to allow for a more pronounced dose-dependent effect to manifest. |
Experimental Protocol: Optimizing Incubation Time for a Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Remove the old medium and add the this compound-containing medium to the respective wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Assay:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control for each time point.
-
Plot cell viability versus this compound concentration for each incubation time to determine the optimal duration for your experimental goals.
-
Visualization of Signaling Pathway and Logical Relationships
Caption: this compound's mechanism in SERT binding assays.
References
- 1. Binding potency of this compound analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. swordbio.com [swordbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of 6-Nitroquipazine for the Serotonin Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Nitroquipazine's performance with other selective serotonin reuptake inhibitors (SSRIs). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for researchers investigating serotonergic systems and developing novel therapeutics.
Unveiling the Potency and Selectivity of this compound
This compound is a potent and highly selective inhibitor of the serotonin transporter (SERT)[1][2]. Its specificity is crucial for its utility as a research tool and as a potential scaffold for drug development. This guide delves into the quantitative data that substantiates its selectivity for SERT over other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET).
Comparative Binding Affinity Analysis
To contextualize the specificity of this compound, its binding affinity (Ki) for SERT, DAT, and NET is compared with that of well-established SSRIs: Paroxetine, Fluoxetine, and Sertraline. The Ki value represents the concentration of the inhibitor required to occupy 50% of the transporters, with a lower value indicating a higher binding affinity. The data presented in the following table has been compiled from various in vitro studies. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT vs. DAT Selectivity (fold) | SERT vs. NET Selectivity (fold) |
| This compound | 0.17 [3] | Not Reported | Not Reported | - | - |
| 4-chloro-6-nitroquipazine (analog) | 0.03[3][4] | - | - | - | - |
| 5-iodo-6-nitroquipazine (analog) | 0.17[5] | - | - | - | - |
| Paroxetine | 0.07 - 0.2[6] | 490[7] | 40 - 85[6] | ~2450 - 7000 | ~200 - 1214 |
| Fluoxetine | 1[8] | 4180[8] | 660[8] | 4180 | 660 |
| Sertraline | ~0.3 - 0.7 | ~25 - 50 | ~25 - 50 | ~36 - 167 | ~36 - 167 |
Note: Data for DAT and NET affinity for this compound and its direct analogs were not available in the searched literature, which is a limitation in providing a complete direct comparison. However, the literature consistently refers to it as a highly selective SERT inhibitor.
Experimental Protocols: Determining Transporter Specificity
The binding affinities presented above are typically determined through competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target transporter.
Detailed Protocol: Competitive Radioligand Binding Assay for SERT
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter (SERT).
Materials:
-
Membrane Preparation: Membranes prepared from cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells) or from brain tissue rich in SERT (e.g., rat cortical membranes).
-
Radioligand: A high-affinity radiolabeled SERT ligand, such as [³H]Citalopram or [³H]Paroxetine.
-
Test Compound: The compound to be evaluated (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to determine the amount of radioligand binding to non-SERT components.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + high concentration of a non-labeled SERT inhibitor.
-
Test Compound: Membrane preparation + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Science
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Mechanism of serotonin reuptake and its inhibition by this compound.
Conclusion
The available data strongly supports the characterization of this compound as a potent and highly selective serotonin transporter inhibitor. Its high affinity for SERT, as demonstrated in in vitro binding assays, makes it a valuable tool for neuroscience research. While direct comparative data for its affinity at DAT and NET is limited in the public domain, its established use as a selective SERT ligand in numerous studies underscores its specificity. For researchers seeking a reliable and potent tool to investigate the serotonergic system, this compound stands out as a compound with a well-validated and specific mechanism of action. Further studies directly comparing its binding profile to other monoamine transporters alongside common SSRIs would be beneficial to provide a more complete quantitative picture of its selectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines [pubmed.ncbi.nlm.nih.gov]
- 5. [125I]5-iodo-6-nitroquipazine: a potent and selective ligand for the 5-hydroxytryptamine uptake complex. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paroxetine - Wikipedia [en.wikipedia.org]
- 7. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine - Wikipedia [en.wikipedia.org]
Comparative Analysis of 6-Nitroquipazine and Other SSRIs: A Guide for Researchers
This guide provides a detailed comparative analysis of the potent and selective serotonin reuptake inhibitor (SSRI) 6-Nitroquipazine against other commonly prescribed SSRIs. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent and selective serotonin reuptake inhibitor (SSRI) utilized in scientific research.[1] It is known for its high affinity for the serotonin transporter (SERT), playing a crucial role in the regulation of serotonergic signaling in the central nervous system.[2][3][4] The primary mechanism of action for SSRIs, including this compound, involves blocking the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing neurotransmission.[5]
Comparative Pharmacological Data
The following table summarizes the binding affinities (Ki values) of this compound and other common SSRIs for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Lower Ki values indicate higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |
| This compound | 0.17[4][6] | - | - | - | - |
| 4-chloro-6-nitroquipazine | 0.03[6] | - | - | - | - |
| Sertraline | 0.29[7] | 420[7] | 25[7] | ~1448 | ~86 |
| Paroxetine | ~1[8] | - | - | - | - |
| (S)-Citalopram | 4[9] | 3025[9] | - | ~756 | - |
| Fluoxetine | - | - | - | - | - |
Note: Data for all compounds were not available from a single source, and experimental conditions may vary between studies. The selectivity ratio is calculated as Ki(NET or DAT) / Ki(SERT).
Experimental Protocols
Radioligand Binding Assay for SERT Affinity
This protocol outlines a filtration-based competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the serotonin transporter.[2][10][11]
Materials:
-
Membrane Preparation: Membranes from cells expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand.
-
Test Compounds: this compound and other SSRIs.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing hSERT in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant for storage at -80°C. On the day of the assay, thaw and resuspend the membranes in the final assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known SERT inhibitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Extracellular Serotonin Levels
This protocol describes the use of in vivo microdialysis to measure extracellular serotonin levels in the brain of freely moving rodents following the administration of an SSRI.[12][13][14][15]
Materials:
-
Animals: Adult male rats or mice.
-
Microdialysis Probes: With a semipermeable membrane of an appropriate molecular weight cutoff.
-
Surgical Instruments: For stereotaxic implantation of the probe.
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF).
-
Fraction Collector: To collect dialysate samples.
-
HPLC with Electrochemical Detection (HPLC-ED): For the quantification of serotonin.
-
Test Compounds: this compound or other SSRIs.
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow a stabilization period for the tissue to equilibrate.
-
Baseline Collection: Collect several baseline dialysate samples to determine the basal extracellular serotonin concentration.
-
Drug Administration: Administer the test SSRI (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a defined period after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentration of serotonin.
-
Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and compare the effects of different SSRIs.
Visualizations
Serotonin Signaling Pathway
Caption: Simplified serotonin signaling pathway at the synapse.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
References
- 1. This compound [medbox.iiab.me]
- 2. benchchem.com [benchchem.com]
- 3. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uptake inhibitors increase extracellular serotonin concentration measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 12. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinities of 6-Nitroquipazine and its Analogues
This guide provides a detailed comparison of the binding affinities of 6-Nitroquipazine and its structural analogues for monoamine transporters. The primary focus of available research has been on the serotonin transporter (SERT), with extensive data available for a variety of analogues. This document summarizes these findings, provides the experimental context, and explores the relevant signaling pathways.
Data Presentation: Binding Affinities
The binding affinities of this compound and its analogues are typically determined through competitive radioligand binding assays and are expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the reported Kᵢ values for the serotonin transporter (SERT) for this compound and a selection of its analogues.
| Compound | Substitution | Kᵢ (nM) for SERT | Reference |
| This compound | - | 0.17 | [2] |
| Analogue 1 | 4-Chloro | 0.03 | [2] |
| Analogue 2 | 5-Bromo | ~0.097 (EPMR = 0.57) | [3] |
| Analogue 3 | 5-Iodo | ~0.14 (EPMR = 0.83) | [3] |
| Analogue 4 | 5-Fluoro | ~0.187 (EPMR = 1.1) | [3] |
| Analogue 5 | 3-(3-Fluoropropyl) | 0.32 | [4] |
| Analogue 6 (3b) | 3-Ethyl-4-chloro | 2.70 ± 0.32 | [5] |
| Analogue 7 (4d) | 3-Propyl-4-bromo | 2.23 ± 0.46 | [5] |
EPMR (Equipotent Molar Ratio): The ratio of the Kᵢ of the analogue to the Kᵢ of this compound.[3] An EPMR less than 1 indicates a higher affinity than this compound.
Experimental Protocols
The binding affinities summarized above were determined using competitive radioligand binding assays. This section details the general methodology employed in these experiments.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol outlines the key steps in a competitive binding assay to determine the affinity of test compounds for SERT, often using rat cortical membranes.
Materials:
-
Membrane Preparation: Synaptic membranes prepared from rat cerebral cortex.
-
Radioligand: [³H]citalopram or [³H]paroxetine, selective radioligands for SERT.[2][3][5][6]
-
Test Compounds: this compound and its analogues at various concentrations.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer containing ions such as NaCl and KCl.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: The rat cortical membranes are incubated with a fixed concentration of the radioligand ([³H]citalopram or [³H]paroxetine) and varying concentrations of the test compound (this compound or its analogues).
-
Equilibrium: The mixture is incubated for a specific time to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
The binding of this compound and its analogues to monoamine transporters inhibits the reuptake of their respective neurotransmitters, leading to an increased concentration of the neurotransmitter in the synaptic cleft and enhanced downstream signaling.
Serotonin Transporter (SERT) Signaling Pathway
Inhibition of SERT by compounds like this compound prevents the reuptake of serotonin (5-HT) into the presynaptic neuron. This leads to a higher concentration of 5-HT in the synaptic cleft, resulting in prolonged activation of postsynaptic serotonin receptors and subsequent downstream signaling cascades.
Inhibition of serotonin reuptake by a this compound analogue.
Dopamine Transporter (DAT) Signaling Pathway
Inhibition of DAT increases the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors and downstream signaling.
Inhibition of dopamine reuptake by a transporter inhibitor.
Norepinephrine Transporter (NET) Signaling Pathway
Inhibition of NET leads to an accumulation of norepinephrine in the synaptic cleft, resulting in increased activation of postsynaptic adrenergic receptors and their associated signaling pathways.
References
- 1. High-affinity [3H]this compound binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding potency of this compound analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and binding affinities of this compound analogues for serotonin transporter: Part 3. A potential 5-HT transporter imaging agent, 3-(3-[18F]fluoropropyl)-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cross-Reactivity of 6-Nitroquipazine with Monoamine Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 6-Nitroquipazine, a potent and selective serotonin reuptake inhibitor (SSRI), with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This document summarizes key experimental data, provides a detailed experimental protocol for assessing transporter binding, and visualizes the experimental workflow and relevant biological pathways.
Data Presentation: Comparative Binding Affinities
This compound is well-documented as a high-affinity ligand for the serotonin transporter.[1][2] Its selectivity is a crucial aspect of its pharmacological profile. The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound and several of its analogs for SERT. While this compound is consistently reported as a selective SERT inhibitor, specific Ki values for its interaction with DAT and NET are not widely available in the reviewed literature. One study investigating a radiolabeled analog, [125I]5-iodo-6-nitroquipazine, noted that inhibitors of dopamine and norepinephrine uptake were relatively ineffective in competing for its binding to rat brain membranes, suggesting low affinity for these transporters.[3]
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Reference(s) |
| This compound | 0.17 | Not Reported | Not Reported | [4] |
| 4-chloro-6-nitroquipazine | 0.03 | Not Reported | Not Reported | [4] |
| 3-fluoropropyl-6-nitroquipazine | 0.32 | Not Reported | Not Reported | [5][6] |
| 5-iodo-6-nitroquipazine | ~0.17 (comparable to this compound) | Not Reported | Not Reported | [7] |
| Quipazine (parent compound) | 30 | Not Reported | Not Reported | [1] |
Experimental Protocols: Competitive Radioligand Binding Assay
The following is a representative protocol for determining the in vitro binding affinity of a test compound like this compound to the serotonin, dopamine, and norepinephrine transporters using a competitive radioligand binding assay with membrane preparations from cells expressing the respective transporters.
Objective: To determine the inhibition constant (Ki) of a test compound for SERT, DAT, and NET.
Materials:
-
Membrane Preparations: Crude membrane fractions prepared from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human SERT, DAT, or NET.
-
Radioligands:
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For DAT: [³H]WIN 35,428 or [³H]GBR-12935
-
For NET: [³H]Nisoxetine or [³H]Tomoxetine
-
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a known selective inhibitor for each transporter (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., GF/B or GF/C, pre-treated with a substance like polyethyleneimine to reduce non-specific binding).
-
Filtration Apparatus (e.g., Brandel or PerkinElmer cell harvester).
-
Liquid Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Thaw the frozen membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membrane preparation to the desired final concentration in assay buffer.
-
-
Assay Setup:
-
The assay is typically performed in 96-well plates.
-
Each assay plate should include wells for:
-
Total Binding: Contains membrane preparation and radioligand.
-
Non-specific Binding: Contains membrane preparation, radioligand, and a saturating concentration of the non-labeled selective inhibitor.
-
Test Compound: Contains membrane preparation, radioligand, and varying concentrations of the test compound (e.g., this compound) to generate a competition curve.
-
-
-
Incubation:
-
To each well, add the assay components in the following order: assay buffer, test compound or non-specific binding control, radioligand, and finally the membrane preparation to initiate the binding reaction.
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration of the assay mixture through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate by subtracting the CPM from the non-specific binding wells from the CPM of the total binding wells.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.
-
-
Mandatory Visualizations
Experimental workflow for a competitive radioligand binding assay.
General signaling pathway of SERT inhibition by this compound.
Binding selectivity profile of this compound.
References
- 1. Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [125I]5-iodo-6-nitroquipazine: a potent and selective ligand for the 5-hydroxytryptamine uptake complex. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses and binding affinities of this compound analogues for serotonin transporter: Part 3. A potential 5-HT transporter imaging agent, 3-(3-[18F]fluoropropyl)-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2'-Methyl- and 3'-Methyl-6-Nitroquipazine for Serotonin Transporter Inhibition
A comprehensive guide for researchers and drug development professionals on the comparative analysis of two potent serotonin transporter ligands.
This guide provides a detailed comparison of 2'-methyl-6-nitroquipazine and 3'-methyl-6-nitroquipazine, two analogs of the well-known serotonin reuptake inhibitor, 6-nitroquipazine. The objective of this document is to present a clear, data-driven comparison of their binding potencies at the serotonin transporter (SERT), alongside representative experimental protocols to aid in the design and execution of further research.
Introduction
The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission.[1] Dysregulation of SERT function has been implicated in a variety of neuropsychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.[2] Consequently, SERT is a primary target for the development of antidepressant medications, most notably Selective Serotonin Reuptake Inhibitors (SSRIs).
This compound is a potent and selective inhibitor of the serotonin transporter.[3] Modifications to its chemical structure can significantly impact its pharmacological properties. This guide focuses on two such modifications: the addition of a methyl group at the 2'- and 3'-positions of the quipazine core. Understanding the structure-activity relationship of these analogs is crucial for the rational design of novel and more effective SERT inhibitors.
Comparative Analysis of Binding Affinity
A key study directly compared the in vitro binding potency of racemic 2'-methyl- and 3'-methyl-6-nitroquipazine for the serotonin transporter. The study utilized a competitive inhibition assay with [3H]paroxetine, a widely used radioligand for SERT, in rat cortical membranes.
The results of this comparative analysis revealed a significant difference in the binding affinities of the two compounds. 2'-methyl-6-nitroquipazine was found to be approximately 50 times more potent as an inhibitor of the serotonin transporter than its 3'-methyl counterpart.[3][4] The potency of 2'-methyl-6-nitroquipazine was also noted to be comparable to that of 5-iodo-6-nitroquipazine, another high-affinity SERT ligand.[3][4]
| Compound | Relative Potency at SERT |
| 2'-Methyl-6-nitroquipazine | ~50-fold higher than 3'-methyl-6-nitroquipazine |
| 3'-Methyl-6-nitroquipazine | Baseline |
Table 1: Comparative Binding Potency of 2'-Methyl- and 3'-Methyl-6-Nitroquipazine at the Serotonin Transporter. Data is based on a competitive inhibition assay using [3H]paroxetine in rat cortical membranes.[3][4]
Experimental Protocols
The following are representative protocols for the synthesis and in vitro evaluation of 2'-methyl- and 3'-methyl-6-nitroquipazine. These protocols are based on established methodologies for similar compounds, as the detailed procedures from the direct comparative study were not available.
Synthesis of 2'-Methyl- and 3'-Methyl-6-Nitroquipazine
The synthesis of these analogs typically involves a multi-step process starting from commercially available precursors. A general synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of methylated this compound analogs.
Representative Protocol:
-
Synthesis of the Quipazine Core: This is often achieved through a nucleophilic aromatic substitution reaction between a suitably substituted chloroquinoline and a piperazine derivative.
-
Nitration: The quipazine core is then nitrated to introduce the nitro group at the 6-position. This is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
-
Methylation: The final step involves the introduction of the methyl group at either the 2'- or 3'-position of the piperazine ring. This can be accomplished through various methylation procedures, such as reductive amination with the corresponding methylated precursor.
-
Purification: The final products are purified using standard techniques such as column chromatography and recrystallization to ensure high purity for biological testing.
In Vitro Serotonin Transporter Binding Assay
The binding affinity of the synthesized compounds for the serotonin transporter is determined using a competitive radioligand binding assay.
Caption: A typical workflow for a competitive serotonin transporter binding assay.
Representative Protocol:
-
Membrane Preparation: Rat cerebral cortices are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The prepared membranes are incubated with a fixed concentration of [3H]paroxetine and varying concentrations of the test compounds (2'-methyl- or 3'-methyl-6-nitroquipazine). Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Incubation and Filtration: The incubation is carried out at a specific temperature for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]paroxetine (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Serotonin Transporter Signaling Pathway
The serotonin transporter does not have a classical downstream signaling cascade in the same way a receptor does. However, its activity is intricately regulated by various intracellular signaling pathways, and its function profoundly impacts serotonergic neurotransmission, which in turn influences a multitude of downstream signaling events.
Caption: An overview of the regulation of SERT and its impact on downstream signaling.
The function of SERT is modulated by various protein kinases, including Protein Kinase C (PKC) and p38 mitogen-activated protein kinase (p38-MAPK).[5][6] These kinases can phosphorylate SERT, leading to changes in its trafficking to and from the plasma membrane, as well as its intrinsic transport activity. By controlling the clearance of extracellular serotonin, SERT plays a crucial role in determining the activation of post-synaptic serotonin receptors. This, in turn, influences long-term cellular processes through signaling pathways involving Brain-Derived Neurotrophic Factor (BDNF) and the transcription factor cAMP response element-binding protein (CREB).[2]
Conclusion
The available evidence strongly indicates that the position of the methyl group on the quipazine scaffold has a profound impact on the binding affinity for the serotonin transporter. 2'-methyl-6-nitroquipazine is a significantly more potent inhibitor of SERT than its 3'-methyl analog.[3][4] This finding provides valuable insight for the structure-activity relationship of this compound derivatives and can guide the future design of novel SERT inhibitors with improved potency and selectivity. Further research is warranted to explore the full pharmacological profile of these compounds, including their effects on other neurotransmitter transporters and their in vivo efficacy. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on such investigations.
References
- 1. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 2. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Serotonin transporter inhibitors: synthesis and binding potency of 2′-" by John M. Gerdes, Steven C. DeFina et al. [digitalcommons.cwu.edu]
- 5. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Evaluating the In Vivo Efficacy of 5-Iodo-6-Nitroquipazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a potent and selective ligand is paramount for the accurate in vivo investigation of the serotonin transporter (SERT). This guide provides a comprehensive evaluation of 5-iodo-6-nitroquipazine, a high-affinity ligand for SERT, and compares its performance with established alternatives, supported by experimental data.
Executive Summary
5-Iodo-6-nitroquipazine, particularly in its radioiodinated forms ([¹²⁵I]5-iodo-6-nitroquipazine and [¹²³I]5-iodo-6-nitroquipazine), has demonstrated significant utility as a specific and selective radioligand for the in vivo imaging of the serotonin uptake complex.[1][2] Its rapid penetration of the blood-brain barrier and high affinity for SERT allow for clear visualization and quantification of this critical neurotransmitter transporter. This guide presents available data on its in vivo efficacy, compares it with other widely used serotonin reuptake inhibitors, and provides an overview of the experimental protocols and signaling pathways involved.
Comparative Performance of SERT Ligands
The efficacy of 5-iodo-6-nitroquipazine is best understood in the context of its binding affinity for the serotonin transporter compared to other selective serotonin reuptake inhibitors (SSRIs).
| Compound | In Vitro Binding Affinity (Ki) for SERT | Notes |
| 5-Iodo-6-nitroquipazine | 0.17 ± 0.06 nM (non-radiolabeled) | Potently inhibits the binding of [³H]paroxetine to rat cortical membranes.[3] |
| Paroxetine | Kd = 0.63 ± 0.07 nM to 1.09 ± 0.08 nM | Binding to engineered human serotonin transporter variants (ts2 and ts3).[4] |
| Sertraline | Ki = 2.0 ± 0.2 nM to 7 ± 1 nM | Binding to engineered human serotonin transporter variants (ts2 and ts3).[4] |
| S-Fluoxetine | Ki = 10 ± 1 nM to 35 ± 3 nM | Binding to engineered human serotonin transporter variants (ts2 and ts3).[4] |
| Fluvoxamine | Ki = 10 ± 2 nM to 69 ± 9 nM | Binding to engineered human serotonin transporter variants (ts2 and ts3).[4] |
In Vivo Efficacy and Specificity of [¹²⁵I]5-Iodo-6-Nitroquipazine
In vivo studies in rats have highlighted the excellent properties of [¹²⁵I]5-iodo-6-nitroquipazine as a radioligand for SERT.
| Parameter | Finding | Reference |
| Brain Penetration | 1.9% of the injected dose is found in the whole brain at 5 minutes post-intravenous injection. | [2] |
| Regional Distribution | The distribution of radioactivity in the brain correlates highly with the known distribution of serotonin uptake sites. | [2] |
| In Vivo Specificity | Co-administration of 2 mg/kg paroxetine inhibited >90% of the total in vivo binding. Other SSRIs like fluoxetine and sertraline were also effective inhibitors. | [2] |
| Metabolic Stability | Approximately 95% of the extractable radioactivity from the brain was unmetabolized [¹²⁵I]5-iodo-6-nitroquipazine. | [2] |
| Lesioning Effect | Lesioning of the serotonergic system with p-chloramphetamine resulted in an approximately 90% decrease in specific in vivo binding. | [2] |
Experimental Protocols
In Vivo Imaging of SERT in Rats using [¹²⁵I]5-Iodo-6-Nitroquipazine
This protocol provides a general framework based on published studies.[2]
1. Animal Model:
-
Male Sprague-Dawley rats.
2. Radioligand Administration:
-
[¹²⁵I]5-iodo-6-nitroquipazine is administered via intravenous (i.v.) injection.
3. Imaging and Data Acquisition:
-
At various time points post-injection (e.g., 5 minutes, 2 hours, and later), animals are sacrificed.
-
Brains are removed, dissected into specific regions (e.g., cortex, striatum, hippocampus, brainstem, cerebellum), and weighed.
-
Radioactivity in each brain region is counted using a gamma counter.
-
Results are often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
4. Specificity Confirmation (Blocking Studies):
-
A separate cohort of animals is pre-treated with a high dose of a known SERT blocker (e.g., 2 mg/kg paroxetine) prior to the administration of [¹²⁵I]5-iodo-6-nitroquipazine.
-
A significant reduction in the radioactivity in SERT-rich regions in the pre-treated group compared to the control group indicates specific binding.
5. Data Analysis:
-
Regional brain distribution is compared to the known density of SERT.
-
Ratios of radioactivity in SERT-rich regions (e.g., brainstem) to a region with low SERT density (e.g., cerebellum) are calculated to determine the specific-to-nonspecific binding ratio.
SPECT Imaging in Non-Human Primates with [¹²³I]5-Iodo-6-Nitroquipazine
This protocol is based on studies conducted in Macaca mulatta monkeys.[1]
1. Animal Model:
-
Adult Macaca mulatta monkeys.
2. Radiotracer Administration:
-
[¹²³I]5-iodo-6-nitroquipazine is administered intravenously.
3. SPECT Imaging:
-
Single Photon Emission Computed Tomography (SPECT) imaging is performed at various time points post-injection, typically between 17 to 24 hours, to allow for optimal specific-to-nonspecific binding ratios.[1]
4. Specificity Confirmation:
-
Pharmacological Challenge: In some experiments, animals are pre-treated with a SERT blocker like paroxetine to demonstrate the displacement of the radiotracer from SERT sites.[5]
-
Neurotoxin Lesioning: To further validate the tracer's specificity, some animals can be lesioned with a serotonergic neurotoxin such as (+/-)3,4-methylenedioxymethamphetamine (MDMA) to induce a reduction in SERT density, which should be reflected in the SPECT signal.[1]
5. Image Analysis:
-
Regions of interest (ROIs) are drawn on the SPECT images corresponding to different brain areas.
-
The ratio of tracer binding in SERT-rich regions (e.g., brainstem) to a reference region with low SERT density (e.g., cerebellum) is calculated. A ratio close to 3 was observed at 17 hours post-injection.[1]
Visualizing the Mechanism and Workflow
Serotonin Transporter (SERT) Signaling Pathway
Inhibition of the serotonin transporter by ligands such as 5-iodo-6-nitroquipazine leads to an increase in extracellular serotonin levels. This modulation of serotonergic neurotransmission subsequently influences downstream intracellular signaling cascades.
Caption: Serotonin Transporter (SERT) inhibition and downstream signaling.
General Experimental Workflow for In Vivo Evaluation
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a novel SERT ligand like 5-iodo-6-nitroquipazine.
Caption: Workflow for in vivo evaluation of a SERT radioligand.
Conclusion
5-Iodo-6-nitroquipazine stands out as a highly potent and selective ligand for the serotonin transporter, making it an invaluable tool for in vivo research. Its favorable pharmacokinetic properties, including rapid brain uptake and high specific binding, have been well-documented in preclinical models. While direct, side-by-side in vivo comparative efficacy studies with other SSRIs are not extensively available in the reviewed literature, its high in vitro affinity, coupled with robust in vivo specificity, positions it as a premier choice for imaging and quantification of SERT in the living brain. For researchers aiming to elucidate the role of the serotonergic system in health and disease, 5-iodo-6-nitroquipazine, particularly in its radiolabeled forms, offers a reliable and sensitive investigative agent.
References
- 1. Iodine-123-5-iodo-6-nitroquipazine: SPECT radiotracer to image the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [125I]5-iodo-6-nitroquipazine: a potent and selective ligand for the 5-hydroxytryptamine uptake complex. II. In vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nerve Growth Factor Activates Extracellular Signal-Regulated Kinase and p38 Mitogen-Activated Protein Kinase Pathways To Stimulate CREB Serine 133 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective binding of 2-[125I]iodo-nisoxetine to norepinephrine transporters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo imaging of the 5-hydroxytryptamine reuptake site in primate brain using single photon emission computed tomography and [123I]5-iodo-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Nitroquipazine for Serotonin Transporter Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Nitroquipazine's performance with alternative compounds targeting the serotonin transporter (SERT). The information is supported by experimental data to assist in the selection of appropriate research tools.
Performance Comparison of SERT Inhibitors
This compound is a potent and selective serotonin reuptake inhibitor (SSRI) widely used in neuroscience research.[1][2] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[3] This guide compares the binding affinity of this compound with its analogs and other common SERT inhibitors.
Binding Affinity (Ki) for Serotonin Transporter (SERT)
The binding affinity of a compound for its target is a critical measure of its potency. The inhibition constant (Ki) represents the concentration of a ligand that will bind to half of the available receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Class | Ki (nM) for SERT | Species | Reference |
| This compound | Quipazine Derivative (SSRI) | 0.17 | Rat | [4] |
| 4-chloro-6-nitroquipazine | Quipazine Analog | 0.03 | Rat | [5] |
| 3-(3-Fluoropropyl)-6-nitroquipazine | Quipazine Analog | 0.32 | Rat | [6] |
| 5-bromo-6-nitroquipazine | Quipazine Analog | ~0.10 (EPMR=0.57 vs 6-NQ) | Rat | [7] |
| 5-iodo-6-nitroquipazine | Quipazine Analog | ~0.14 (EPMR=0.83 vs 6-NQ) | Rat | [7] |
| Citalopram | SSRI | 1.5 (KD) | Human | [8] |
| Paroxetine | SSRI | Varies (used as displacer) | Human/Rat | [7][9] |
| Sertraline | SSRI | Varies (used as displacer) | Human | [10] |
| Fluvoxamine | SSRI | Varies | Human | [10] |
Note: Ki values can vary between studies due to different experimental conditions. EPMR (Equipotent Molar Ratio) is the ratio of the Ki of the analog to the Ki of this compound.
Selectivity Profile
An ideal research compound should exhibit high selectivity for its intended target to minimize off-target effects. This compound is known for its high selectivity for the serotonin transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). One study found that tramadol's serotonin-releasing effects could be blocked by this compound, while it had no effect on dopamine reuptake.[11]
Experimental Protocols
The following section outlines a typical experimental protocol for determining the binding affinity of a compound to the serotonin transporter using a radioligand binding assay.
Radioligand Binding Assay for SERT
This protocol is a standard method for determining the in vitro inhibitory activity of a test compound on the human serotonin transporter.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.[12]
-
Test Compound: this compound or other compounds of interest.
-
Reference Compound: A known SSRI such as Fluoxetine.[12]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[12]
-
Wash Buffer: Cold assay buffer.[12]
-
Scintillation Cocktail.
-
96-well microplates.
-
Cell harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture hSERT-expressing HEK293 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the resulting cell membrane pellet in fresh assay buffer.[12]
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, the radioligand (e.g., [³H]Citalopram at a concentration near its Kd value), and the cell membrane preparation.[12]
-
Non-specific Binding: Add a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine), the radioligand, and the cell membrane preparation.[12]
-
Competitive Binding: Add serial dilutions of the test compound, the radioligand, and the cell membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[12]
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through filter mats using a cell harvester to separate bound from free radioligand.[12]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[12]
-
Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[12]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To better understand the experimental and biological contexts of this compound's action, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses and binding affinities of this compound analogues for serotonin transporter: Part 3. A potential 5-HT transporter imaging agent, 3-(3-[18F]fluoropropyl)-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding potency of this compound analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Tramadol - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of 6-Nitroquipazine Derivatives and Their Potency in Displacing [3H]Citalopram from the Serotonin Transporter
This guide provides a comparative overview of the binding affinities of various 6-nitroquipazine derivatives for the serotonin transporter (SERT). The data is based on their ability to displace the radiolabeled selective serotonin reuptake inhibitor (SSRI), [3H]citalopram, from its binding site on rat cortical membranes. This compound is a potent and selective inhibitor of the serotonin transporter both in laboratory settings and in living organisms.[1][2] This document is intended for researchers and professionals in the fields of pharmacology and drug development.
Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of several this compound derivatives for the serotonin transporter. A lower Ki value indicates a higher binding affinity.
| Compound | Substitution | Ki (nM) | Reference |
| This compound | - | 0.17 | [3] |
| 4-Chloro-6-nitroquipazine | 4-Chloro | 0.03 | [3] |
| 3-(3-Fluoropropyl)-6-nitroquipazine | 3-(3-Fluoropropyl) | 0.32 | [4][5] |
| 3-Alkyl-4-halo-6-nitroquipazine (3b) | 3-Alkyl, 4-Halo | 2.70 ± 0.32 | [4] |
| 3-Alkyl-4-halo-6-nitroquipazine (4d) | 3-Alkyl, 4-Halo | 2.23 ± 0.46 | [4] |
| 5-Bromo-6-nitroquipazine | 5-Bromo | EPMR of 0.57 | [6] |
| 5-Fluoro-6-nitroquipazine | 5-Fluoro | EPMR of 1.1 | [6] |
| 5-Iodo-6-nitroquipazine | 5-Iodo | EPMR of 0.83* | [6] |
*EPMR (Equipotent Molar Ratio) is the ratio of the Ki of the analogue to the Ki of this compound. An EPMR below 1 indicates a higher affinity than this compound.[6]
Experimental Protocols
The binding affinities of the this compound derivatives were determined using a radioligand displacement assay with [3H]citalopram. The general procedure is outlined below.
Materials:
-
Rat cortical membranes (source of serotonin transporters)[1][3][4]
-
[3H]citalopram (radioligand)
-
This compound derivatives (test compounds)
-
Incubation buffer (e.g., Tris-HCl with NaCl and KCl)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Rat cortical tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the serotonin transporters. The final membrane preparation is resuspended in the incubation buffer.
-
Binding Assay:
-
A mixture containing the rat cortical membranes, [3H]citalopram, and varying concentrations of the test this compound derivative is prepared in the incubation buffer.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled SSRI.
-
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]citalopram (IC50) is determined. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates the workflow of the [3H]citalopram displacement assay.
Caption: Workflow of the [3H]citalopram displacement assay.
Signaling Pathway Context
The serotonin transporter (SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its action. The this compound derivatives, like citalopram, are inhibitors of this transporter. By blocking SERT, these compounds increase the concentration of serotonin in the synapse, leading to enhanced serotonergic neurotransmission. This mechanism is the basis for the therapeutic effects of many antidepressant medications.
Caption: Inhibition of serotonin reuptake by this compound derivatives.
References
- 1. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and binding affinities of this compound analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and binding affinities of this compound analogues for serotonin transporter: Part 3. A potential 5-HT transporter imaging agent, 3-(3-[18F]fluoropropyl)-6-nitroquipazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding potency of this compound analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Nitroquipazine
For researchers and scientists at the forefront of drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 6-Nitroquipazine, ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these protocols is critical to mitigate risks associated with this potent and selective serotonin reuptake inhibitor.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Spill Management: In the event of a spill, immediately contain the material with an inert absorbent. The contaminated absorbent and any other cleanup materials must be collected and disposed of as hazardous waste. For significant spills, evacuate the area and follow your institution's established emergency procedures.[1]
Hazard Profile of this compound
Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key hazard information.
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) (Disposal Relevant) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | P273: Avoid release to the environment.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed. | P501: Dispose of contents/ container to an approved waste disposal plant.[2] |
| Hazardous to the Aquatic Environment | H402: Harmful to aquatic life. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous waste.[4]
-
Segregate this compound waste from other waste streams to prevent inadvertent chemical reactions.[3][5] Incompatible materials should be stored separately.[3][5]
-
-
Containerization:
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.[6]
-
Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department and local regulations.[4]
-
-
Storage:
-
Arranging for Disposal:
Regulatory Framework
The disposal of hazardous waste, including this compound, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][8] Academic and research laboratories may operate under specific regulations, such as Subpart K, which provides alternative requirements for managing hazardous waste.[8][9] It is crucial to be familiar with and adhere to all applicable federal, state, and local regulations.
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. nswai.org [nswai.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. justrite.com [justrite.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 6-Nitroquipazine
Essential Safety and Handling Guide for 6-Nitroquipazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent and selective serotonin reuptake inhibitor used in scientific research.[1][2] It is classified as hazardous, and proper protective measures are mandatory.
Hazard Summary
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to kidneys and liver through prolonged or repeated exposure if swallowed. |
| Acute Aquatic Hazard | Category 3 | Harmful to aquatic life. |
Required Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is essential. This selection is based on established guidelines for handling hazardous chemicals.[3][4][5][6][7]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable nitrile gloves (tested to ASTM D6978 standard where applicable).[3] | To prevent skin contact, as the substance is harmful upon dermal absorption. |
| Protective Clothing | A disposable, fluid-resistant laboratory coat or gown. | To protect skin and personal clothing from contamination.[3] |
| Eye Protection | Chemical splash goggles. | To protect eyes from dust particles and potential splashes.[6][8] |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashes.[6] |
| Respiratory Protection | Use in a well-ventilated area. If dust cannot be controlled, a NIOSH-approved respirator is necessary. | To prevent inhalation of harmful dust particles. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and compliance.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.[8]
-
Gather all necessary materials and equipment before beginning work.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Handle this compound with care to avoid generating dust.
-
Do not eat, drink, or smoke in the handling area.[9]
-
Weigh and transfer the chemical in a designated area, such as a fume hood, to minimize exposure.
-
Keep containers tightly closed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or if you are not trained to handle it.
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for proper disposal.
-
Wash the spill area thoroughly.
-
-
Decontamination and Cleanup:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[9]
-
Wipe down all work surfaces with an appropriate cleaning agent.
-
Remove and dispose of contaminated PPE in a designated waste container.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental harm.
-
Waste Segregation:
-
Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
-
Container Management:
-
Ensure the waste container is made of a compatible material and is kept securely closed.
-
Label the container with "Hazardous Waste" and the specific chemical name.
-
-
Disposal Procedure:
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
